Methyl imidazo[1,2-a]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl imidazo[1,2-a]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-4-8-10-5-6-11(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJQUCDRHCVPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC=CN21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516155 | |
| Record name | Methyl imidazo[1,2-a]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88047-55-6 | |
| Record name | Methyl imidazo[1,2-a]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl imidazo[1,2-a]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Methyl Imidazo[1,2-a]pyridine-5-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for methyl imidazo[1,2-a]pyridine-5-carboxylate is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established synthetic methodologies for the imidazo[1,2-a]pyridine scaffold and the known properties of its derivatives. The experimental protocols described are proposed based on these established methods.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an attractive framework for the design of novel drugs. Derivatives of this scaffold have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antitubercular agents.[3][4] This guide focuses on a specific derivative, this compound, detailing its plausible synthesis, predicted properties, and the general characteristics of the broader compound class.
Synthesis of this compound
The synthesis of the target molecule, while not explicitly described in the literature, can be logically approached through established methods for the construction of the imidazo[1,2-a]pyridine ring system. The most common and versatile strategies involve the condensation of a substituted 2-aminopyridine with a two-carbon electrophilic synthon.[1][5][6]
Proposed Synthetic Pathway
A plausible and efficient route to this compound involves a two-step process starting from 2-amino-6-methylpyridine. The key is the introduction of the carboxylate functionality at the appropriate position on the pyridine ring prior to the cyclization to form the fused imidazole ring.
Step 1: Synthesis of the Key Intermediate: Methyl 2-aminopyridine-6-carboxylate
The initial step is the synthesis of methyl 2-aminopyridine-6-carboxylate. While various methods exist for the synthesis of aminopyridine carboxylic acids, a common route involves the hydrolysis of a corresponding nitrile or the direct carboxylation of a lithiated aminopyridine, followed by esterification. A more direct approach could be the selective oxidation of the methyl group of 2-amino-6-methylpyridine to a carboxylic acid, followed by esterification.
Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Ring
With the key intermediate, methyl 2-aminopyridine-6-carboxylate, in hand, the final cyclization to form the imidazo[1,2-a]pyridine core can be achieved through several reliable methods. One of the most common is the reaction with an α-halocarbonyl compound, such as chloroacetaldehyde or ethyl bromopyruvate.[2][3][6]
The proposed overall synthetic scheme is depicted below:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 6-Aminopyridine-2-carboxylic acid
A suspension of 2-acetylaminopyridine-6-carboxylic acid (4.1 g) in 2.5 N NaOH (36.5 ml) is heated at 80° C. for 1.5 hours under a nitrogen atmosphere. The resulting solution is cooled and acidified with cold 3N HCl. The precipitate obtained is filtered, washed successively with water and acetonitrile. The resulting white solid is dried under vacuum to afford 2-aminopyridine-6-carboxylic acid.[7]
Protocol 2.2.2: Synthesis of Methyl 2-aminopyridine-6-carboxylate
To a solution of 6-aminopyridine-2-carboxylic acid (1.0 eq) in methanol, cooled in an ice bath, is slowly added thionyl chloride (1.2 eq). The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield methyl 2-aminopyridine-6-carboxylate.
Protocol 2.2.3: Synthesis of this compound
To a solution of methyl 2-aminopyridine-6-carboxylate (1.0 eq) in ethanol, an aqueous solution of chloroacetaldehyde (1.1 eq, 50% w/w) is added. The reaction mixture is heated to reflux for 6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
Physicochemical Properties
As direct experimental data for the target compound is unavailable, the following table summarizes predicted physicochemical properties and data for a closely related isomer, ethyl imidazo[1,2-a]pyridine-2-carboxylate.[8]
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | - |
| Molecular Weight | 176.17 g/mol | - |
| Predicted XLogP3 | 1.1 | PubChem |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
| Melting Point (Ethyl imidazo[1,2-a]pyridine-2-carboxylate) | 79.5-83 °C | [8] |
| Predicted pKa (Ethyl imidazo[1,2-a]pyridine-2-carboxylate) | 3.28±0.50 | [8] |
Spectroscopic Characterization
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on the analysis of related imidazo[1,2-a]pyridine derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bicyclic system. The protons on the pyridine ring (H-6, H-7, H-8) and the imidazole ring (H-2, H-3) will have distinct chemical shifts and coupling patterns. The methyl ester protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbonyl carbon of the ester group will be observed at a downfield chemical shift (around 160-170 ppm). The aromatic carbons of the fused ring system will appear in the region of 110-150 ppm.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.17 g/mol ).
Biological Activities of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. Although the specific biological profile of this compound has not been reported, the broader class of compounds exhibits a remarkable range of pharmacological activities.
Caption: Diverse biological activities associated with the imidazo[1,2-a]pyridine scaffold.
Several marketed drugs, including zolpidem (an insomnia medication) and alpidem (an anxiolytic), feature the imidazo[1,2-a]pyridine core, highlighting its clinical significance.[1] Current research continues to explore this scaffold for new therapeutic applications, with a particular focus on oncology and infectious diseases.
Conclusion
This compound represents an intriguing yet underexplored member of the versatile imidazo[1,2-a]pyridine family. While direct experimental data remains elusive, this guide provides a robust framework for its synthesis and predicted properties based on well-established chemical principles and the extensive literature on related compounds. The proposed synthetic route offers a clear and feasible strategy for obtaining this molecule, which could then be subjected to rigorous spectroscopic and biological evaluation. Given the broad therapeutic potential of the imidazo[1,2-a]pyridine scaffold, further investigation into the properties and activities of this specific derivative is warranted and could lead to the discovery of novel chemical entities with valuable pharmacological profiles.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 错误页 [amp.chemicalbook.com]
An In-depth Technical Guide on Methyl Imidazo[1,2-a]pyridine-5-carboxylate: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This bicyclic system, formed by the fusion of an imidazole and a pyridine ring, serves as a privileged scaffold in the design of novel therapeutic agents. Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1] Notably, several drugs containing this scaffold are commercially available for various indications.[2]
This technical guide focuses specifically on methyl imidazo[1,2-a]pyridine-5-carboxylate , a derivative with potential applications in drug discovery. This document provides a comprehensive overview of its chemical structure, analytical characterization, and a detailed synthesis protocol. Furthermore, it explores the known biological activities of the broader imidazo[1,2-a]pyridine class, with a particular focus on relevant signaling pathways.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the core imidazo[1,2-a]pyridine ring system with a methyl carboxylate group substituted at the 5-position of the pyridine ring.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | This compound |
| SMILES | COC(=O)c1cccc2ncncc12 |
| InChI | InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-4-8-10-5-6-11(7)8/h2-6H,1H3 |
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Synthesis
The synthesis of this compound can be achieved through a well-established route for the formation of the imidazo[1,2-a]pyridine scaffold. The general strategy involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[3]
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.
Step 1: Synthesis of the Precursor - Methyl 2-aminopyridine-5-carboxylate
The starting material, methyl 2-aminopyridine-5-carboxylate, can be prepared from 2-aminopyridine-5-carboxylic acid through esterification.
-
Materials: 2-aminopyridine-5-carboxylic acid, methanol, sulfuric acid (catalytic amount).
-
Procedure:
-
Suspend 2-aminopyridine-5-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-aminopyridine-5-carboxylate.
-
Step 2: Cyclization to form this compound
The cyclization is achieved by reacting the amino-ester with an appropriate α-halocarbonyl reagent, such as methyl bromoacetate.
-
Materials: Methyl 2-aminopyridine-5-carboxylate, methyl bromoacetate, a non-nucleophilic base (e.g., sodium bicarbonate or triethylamine), and a suitable solvent (e.g., ethanol or acetonitrile).
-
Procedure:
-
Dissolve methyl 2-aminopyridine-5-carboxylate in the chosen solvent.
-
Add the base to the solution.
-
Add methyl bromoacetate dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Synthesis Workflow Diagram:
Caption: Synthesis workflow for this compound.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons provide definitive information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester group and the carbons of the heterocyclic rings.
Predicted NMR Data:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic Protons: δ 7.0-8.5 ppm | Aromatic Carbons: δ 110-150 ppm |
| Methyl Protons (-OCH₃): δ ~3.9 ppm | Carbonyl Carbon (-C=O): δ ~165 ppm |
| Methyl Carbon (-OCH₃): δ ~52 ppm |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₈N₂O₂), the expected molecular ion peak [M]⁺ would be at m/z 176.06. The fragmentation pattern can provide further structural information.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorption bands include:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | ~1720 |
| C=N and C=C (aromatic) | ~1600-1450 |
| C-O (ester) | ~1250-1100 |
| C-H (aromatic) | ~3100-3000 |
| C-H (aliphatic) | ~3000-2850 |
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1]
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents.[5] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway:
A significant body of research has demonstrated that various imidazo[1,2-a]pyridine derivatives act as inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[6][7] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis, and its overactivation is a common feature in many types of cancer.[8] By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce apoptosis and inhibit tumor growth.[6]
Signaling Pathway Diagram:
Caption: Imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/Akt/mTOR pathway.
While the specific activity of this compound has not been extensively reported, the presence of the ester group at the 5-position could influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities or improved selectivity. Further investigation into the structure-activity relationships (SAR) of substitutions at this position is warranted.
Conclusion
This compound is a molecule of significant interest within the broader class of biologically active imidazo[1,2-a]pyridines. This guide has provided a comprehensive overview of its chemical structure, a detailed synthetic protocol, and a summary of its expected analytical characteristics. The well-documented anticancer and signaling pathway inhibitory activities of the parent scaffold suggest that this derivative holds promise for further investigation in drug discovery and development. The experimental protocols and data presented herein provide a solid foundation for researchers and scientists to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
A Comprehensive Technical Guide to the Spectroscopic Analysis of Methyl imidazo[1,2-a]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Methyl imidazo[1,2-a]pyridine-5-carboxylate, a key heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document presents a combination of predicted data and representative experimental data from closely related imidazo[1,2-a]pyridine analogues. The methodologies for obtaining such data are also detailed to facilitate further research and characterization.
Molecular Structure
Chemical Name: this compound Molecular Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol Structure:
Spectroscopic Data
The following tables summarize the expected and representative spectroscopic data for this compound.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted and Representative)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Proton | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.8 | s | - |
| H-3 | 7.9 - 8.2 | s | - |
| H-6 | 7.0 - 7.3 | t | ~7-8 |
| H-7 | 7.6 - 7.9 | d | ~9 |
| H-8 | 8.0 - 8.3 | d | ~7 |
| -OCH₃ | 3.9 - 4.1 | s | - |
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted and Representative)
Solvent: CDCl₃
| Carbon | Chemical Shift (δ, ppm) (Predicted Range) |
| C-2 | 115 - 120 |
| C-3 | 135 - 140 |
| C-5 | 140 - 145 |
| C-6 | 112 - 117 |
| C-7 | 125 - 130 |
| C-8 | 120 - 125 |
| C-8a | 145 - 150 |
| -C=O | 165 - 170 |
| -OCH₃ | 51 - 55 |
Table 3: IR (Infrared) Spectroscopy Data (Representative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic, -OCH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1640 | Strong | C=N stretch |
| 1600 - 1450 | Medium-Strong | C=C skeletal vibrations (aromatic) |
| ~1280 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-H out-of-plane bend (aromatic) |
Table 4: MS (Mass Spectrometry) Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z (Mass-to-Charge Ratio) | Adduct |
| 177.0659 | [M+H]⁺ |
| 199.0478 | [M+Na]⁺ |
| 175.0513 | [M-H]⁻ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of imidazo[1,2-a]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR beam path and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]
-
Ionization: Introduce the sample solution into the mass spectrometer using an electrospray ionization (ESI) source, which is suitable for polar molecules.[2]
-
Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition by providing highly accurate mass measurements.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using spectroscopic methods.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.
References
- 1. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide on the Physicochemical Properties of Methyl imidazo[1,2-a]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic organic compound belonging to the imidazopyridine class. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of several marketed drugs and clinical candidates with a wide range of biological activities. A thorough understanding of the physicochemical properties of its derivatives is paramount for drug discovery and development, as these properties fundamentally influence a compound's solubility, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a detailed overview of the known and predicted physicochemical properties of this compound, along with standardized experimental protocols for their determination.
Chemical Structure and Core Properties
The foundational properties of this compound are summarized below. These identifiers are crucial for uniquely identifying the compound in chemical databases and literature.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₉H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 176.17 g/mol | PubChem[1] |
| Canonical SMILES | COC(=O)C1=CC=CC2=NC=CN21 | PubChem[1] |
| InChI Key | HDJQUCDRHCVPEQ-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Data Summary
The following table summarizes the available experimental and predicted physicochemical data for this compound. Due to the limited availability of experimental data for this specific molecule, predicted values from reputable computational models are included to provide a more comprehensive profile.
| Property | Experimental Value | Predicted Value | Method of Prediction |
| Melting Point (°C) | Not Available | ~123-126 (Estimate)¹ | N/A |
| Boiling Point (°C) | Not Available | 346.7 ± 22.0 | Advanced Chemistry Development (ACD/Labs) |
| Aqueous Solubility (LogS) | Not Available | -2.5 to -3.5 | Various QSAR models |
| pKa (Acid Dissociation Constant) | Not Available | Basic pKa: ~4.5-5.5 | Advanced Chemistry Development (ACD/Labs) |
| LogP (Octanol-Water Partition Coefficient) | Not Available | 1.9 | XlogP3 (PubChem)[1] |
¹Estimated based on the experimentally determined melting point of the structurally similar compound, Imidazo[1,2-a]pyridine-5-carboxaldehyde.
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These protocols represent standard laboratory practices.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)[2]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.[3]
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.[4]
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[4]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a crucial determinant of a drug's bioavailability.[5]
Apparatus:
-
Stoppered flasks or vials[6]
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)[5]
-
Analytical balance
-
pH meter
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a flask containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[6]
-
Seal the flasks and place them in a shaking incubator for a sufficient period to reach equilibrium (typically 24-48 hours).[7]
-
After incubation, allow the suspensions to settle.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).[5]
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.[5]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.[8]
Apparatus:
-
Potentiometer with a pH electrode[9]
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[9]
Procedure:
-
Calibrate the pH electrode using standard buffers.[9]
-
Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized acid or base, adding the titrant in small, known increments.[10]
-
Record the pH of the solution after each addition, allowing the reading to stabilize.[10]
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve.[8]
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.[11]
Apparatus:
-
Separatory funnels or stoppered centrifuge tubes[12]
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by shaking the two solvents together and allowing the phases to separate.[12]
-
Dissolve a known amount of this compound in either the aqueous or the octanol phase.
-
Add a known volume of the second phase to a separatory funnel.
-
Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).[12]
-
Allow the two phases to separate completely. A centrifuge can be used to aid in the separation.[12]
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[13]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]
Visualizations
General Synthesis of Imidazo[1,2-a]pyridines
A common synthetic route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[15][16]
Workflow for Physicochemical Characterization
The systematic characterization of a novel chemical entity involves a logical progression of experiments to determine its key physicochemical properties.
Conclusion
This technical guide has provided a summary of the known and predicted physicochemical properties of this compound. While experimental data for this specific molecule is limited, the provided predicted values and standardized experimental protocols offer a robust framework for its further investigation. The systematic determination of these properties is a critical step in the evaluation of its potential as a drug candidate. The presented workflow for physicochemical characterization serves as a general guideline for the systematic evaluation of novel chemical entities in a drug discovery setting. Further experimental validation of the predicted values is highly recommended to build a comprehensive and accurate physicochemical profile of this compound.
References
- 1. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Imidazo[1,2-a]pyridine-5-carboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antitubercular, anti-inflammatory, and antiviral properties.[2][3] This technical guide focuses specifically on methyl imidazo[1,2-a]pyridine-5-carboxylate derivatives and their analogs, providing a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The strategic placement of a methyl carboxylate group at the 5-position of the imidazo[1,2-a]pyridine ring system can significantly influence the physicochemical properties and biological activities of these compounds, making them an area of growing interest in drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4] Modifications of this classical approach, along with multi-component reactions and metal-catalyzed cross-coupling strategies, have expanded the synthetic toolbox for accessing diverse analogs.
General Synthetic Strategies
Several key synthetic routes are employed for the construction of the imidazo[1,2-a]pyridine scaffold:
-
Condensation Reactions: The reaction of 2-aminopyridines with α-haloketones is a fundamental and widely used method.[5] This can be performed under catalyst- and solvent-free conditions or with the aid of various catalysts to improve yields and reaction times.[6]
-
Multi-Component Reactions (MCRs): One-pot reactions involving a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction) provide a rapid and efficient route to 3-aminoimidazo[1,2-a]pyridine derivatives.[7]
-
Metal-Catalyzed Reactions: Copper- and iron-catalyzed reactions have been developed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various coupling partners like ketones, nitroolefins, or alkynes.[8] These methods often offer high yields and broad functional group tolerance.[9]
-
Eco-Friendly Approaches: Recent advancements have focused on developing more sustainable synthetic protocols, including the use of water as a solvent, microwave-assisted synthesis, and catalyst-free conditions.[9][10]
Synthesis of 5-Substituted Analogs
The introduction of substituents at the 5-position of the imidazo[1,2-a]pyridine ring requires appropriately substituted 2-aminopyridine starting materials. For the synthesis of this compound derivatives, a 2-amino-6-methylpyridine-3-carboxylate derivative would be a key starting material. The general synthetic approach would then follow one of the established methods for ring formation.
The following protocol describes a general method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines from a substituted 2-aminopyridine and a phenacyl bromide.[4]
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Substituted phenacyl bromide (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
Ethanol (aq. 50%)
-
Chloroform
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted 2-aminopyridine in aqueous ethanol.
-
Add the substituted phenacyl bromide to the solution.
-
Add DBU dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.
-
Upon completion, extract the product with a mixture of water and chloroform.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Biological Activities and Therapeutic Potential
Imidazo[1,2-a]pyridine derivatives have been extensively investigated for a variety of therapeutic applications, with a significant focus on their anticancer and antitubercular activities.
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent inhibitory activity against various cancer cell lines, including those of the breast, colon, and melanoma.[6] The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][11]
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [6] |
| IP-6 | HCC1937 (Breast) | 47.7 | [6] |
| IP-7 | HCC1937 (Breast) | 79.6 | [6] |
| 8c | K-562 (Leukemia) | 1.09 | [7] |
| 12 | A375 (Melanoma) | 0.14 | [12] |
| 12 | HeLa (Cervical) | 0.21 | [12] |
Antitubercular Activity
Several imidazo[1,2-a]pyridine analogs have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4][7] These compounds represent a promising class of new antitubercular agents.
Table 2: Antitubercular Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Strain | MIC (µg/mL) | Reference |
| 6b | H37Rv | 1.6 | [6] |
| 6c | H37Rv | 1.6 | [6] |
| 6e | H37Rv | 6.25 | [6] |
| 6f | H37Rv | 1.6 | [6] |
| 6h | H37Rv | 1.6 | [6] |
| 6i | H37Rv | 1.6 | [6] |
| 6j | H37Rv | 6.25 | [6] |
| 6n | H37Rv | 1.6 | [6] |
| 6o | H37Rv | 1.6 | [6] |
Signaling Pathways and Mechanism of Action
The diverse biological activities of imidazo[1,2-a]pyridine derivatives are a consequence of their ability to modulate various cellular signaling pathways.
PI3K/Akt/mTOR Pathway
A significant number of anticancer imidazo[1,2-a]pyridines exert their effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][12] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[1][4]
Other Targeted Pathways
Besides the PI3K/Akt/mTOR pathway, imidazo[1,2-a]pyridine derivatives have been shown to target other key cellular components and pathways, including:
-
Tubulin Polymerization: Some analogs act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, which are key regulators of the cell cycle, has been observed for certain derivatives.[4]
-
c-Met Kinase: Potent and selective inhibition of the c-Met receptor tyrosine kinase has been reported for a series of imidazo[1,2-a]pyridine derivatives.[13]
Experimental Workflows
The discovery and development of novel this compound derivatives follow a structured workflow, from initial synthesis to biological evaluation.
Conclusion
This compound derivatives and their analogs represent a promising class of heterocyclic compounds with significant potential for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The versatility of synthetic methodologies allows for the generation of diverse libraries of these compounds, facilitating extensive structure-activity relationship studies. Further investigation into their mechanisms of action and optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for translating their therapeutic potential into clinical applications. This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this important chemical scaffold.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
- 7. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of the Imidazo[1,2-a]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system is a key component in several marketed drugs, including Zolpidem (a sedative-hypnotic), Olprinone (a cardiotonic agent), and Soraprazan (an anti-ulcer agent).[1][2][3] The continued exploration of imidazo[1,2-a]pyridine derivatives has revealed a broad spectrum of therapeutic potential, particularly in the areas of oncology and infectious diseases. This technical guide provides an in-depth overview of the potential therapeutic targets of compounds based on the imidazo[1,2-a]pyridine core, with a focus on recent advancements and key experimental findings. While direct biological data for methyl imidazo[1,2-a]pyridine-5-carboxylate is limited, the information presented herein for the broader class of imidazo[1,2-a]pyridine derivatives offers valuable insights into its potential applications.
Key Therapeutic Areas and Molecular Targets
The therapeutic utility of the imidazo[1,2-a]pyridine scaffold stems from its ability to interact with a variety of biological targets. The primary areas of investigation include oncology, infectious diseases, and central nervous system disorders.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents by targeting several critical signaling pathways implicated in tumor growth and survival.
1. Receptor Tyrosine Kinase (RTK) Inhibition: The Case of c-Met
The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is a hallmark of many cancers.[4] A series of novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent and selective c-Met inhibitors.[4]
-
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.
Quantitative Data: Potency of Imidazo[1,2-a]pyridine-based c-Met Inhibitors [4]
| Compound | c-Met Enzymatic IC50 (nM) | EBC-1 Cell Proliferation IC50 (nM) |
| 22e | 3.9 | 45.0 |
| 15a | 2180 | >10000 |
2. Targeting the PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer. Several imidazo[1,2-a]pyridine compounds have been identified as inhibitors of this pathway.[5] Some derivatives have shown potent inhibitory activity against PI3Kα with IC50 values in the nanomolar range.[5]
-
Mechanism of Action: By inhibiting PI3K, these compounds block the conversion of PIP2 to PIP3, leading to the downregulation of AKT and mTOR signaling. This results in the induction of apoptosis and cell cycle arrest in cancer cells.[5]
3. Wnt/β-catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is strongly associated with the development of various cancers, particularly colorectal cancer.[6] Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to a reduction in the expression of Wnt target genes like c-myc and cyclin D1.[6]
-
Mechanism of Action: The precise mechanism of Wnt pathway inhibition by these compounds is still under investigation but appears to be independent of GSK-3β activity.[6]
4. Covalent Inhibition of KRAS G12C
Mutations in the KRAS oncogene are prevalent in many intractable cancers. The development of covalent inhibitors targeting the KRAS G12C mutant has been a significant breakthrough. A novel series of imidazo[1,2-a]pyridine derivatives have been developed as covalent KRAS G12C inhibitors.[7]
-
Mechanism of Action: These compounds utilize the imidazo[1,2-a]pyridine scaffold to position an electrophilic "warhead" that forms a covalent bond with the cysteine residue of the G12C mutant, locking the protein in an inactive state.
Anti-infective Activity
Antituberculosis Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[8][9] Imidazo[1,2-a]pyridine derivatives have shown remarkable potency against Mtb, including resistant strains.[10][11]
-
Mechanism of Action: While the exact mechanism for many of these compounds is still being elucidated, some have been suggested to have novel mechanisms of action, distinct from existing anti-TB drugs.[10] A key target for some imidazo[1,2-a]pyridine analogues is QcrB, a subunit of the cytochrome bc1 complex involved in cellular respiration.[8]
Quantitative Data: Anti-TB Activity of Imidazo[1,2-a]pyridinecarboxamides [11]
| Compound | Mtb H37Rv MIC (μM) | MDR Strain MIC (μM) | XDR Strain MIC (μM) |
| 15 | 0.10 - 0.19 | 0.05 - 1.5 | 0.05 - 1.5 |
| 16 | 0.10 - 0.19 | 0.05 - 1.5 | 0.05 - 1.5 |
Experimental Protocols
Detailed experimental methodologies are crucial for the evaluation of novel compounds. Below are generalized protocols based on the cited literature for key assays.
c-Met Kinase Assay (Biochemical)
-
Objective: To determine the in vitro inhibitory activity of a compound against the c-Met kinase enzyme.
-
Materials: Recombinant human c-Met kinase domain, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the c-Met enzyme, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
-
Calculate the IC50 value from the dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.
-
Materials: Cancer cell line of interest (e.g., EBC-1 for c-Met studies), cell culture medium, fetal bovine serum, penicillin-streptomycin, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
-
Materials: M. tuberculosis strain (e.g., H37Rv), Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), test compounds, and 96-well microplates.
-
Procedure:
-
Prepare serial dilutions of the test compound in the microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for a defined period (typically 7-14 days).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth.
-
Visualizations
Signaling Pathways
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"in silico modeling of Methyl imidazo[1,2-a]pyridine-5-carboxylate interactions"
An In-Depth Technical Guide to the In Silico Modeling of Methyl Imidazo[1,2-a]pyridine-5-carboxylate Interactions
Abstract
This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the molecular interactions of this compound. This scaffold is of significant interest in medicinal chemistry due to its prevalence in compounds targeting a range of biological entities. We will delve into the specifics of molecular docking, molecular dynamics simulations, and binding free energy calculations as applied to this class of molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the imidazo[1,2-a]pyridine core.
Introduction to Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow for diverse interactions with various biological targets, including enzymes and receptors. This compound, as a representative of this class, serves as a valuable probe for understanding these interactions through computational modeling.
In Silico Modeling Workflow
A typical in silico workflow for studying the interactions of small molecules like this compound with their protein targets involves several key steps. This process allows for the prediction of binding modes, affinities, and the dynamic behavior of the ligand-protein complex.
Caption: A generalized workflow for in silico modeling of ligand-protein interactions.
Key Experimental Protocols
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Protocol:
-
Ligand Preparation: The 3D structure of this compound is generated and optimized using a suitable force field (e.g., MMFF94). Partial charges are assigned.
-
Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The protein structure is then energy minimized.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample a large number of possible conformations and orientations of the ligand within the active site.
-
Pose Selection and Analysis: The resulting docking poses are scored and ranked. The top-ranked poses are visually inspected to analyze key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and conformational changes.
Protocol:
-
System Preparation: The top-ranked docking pose of the this compound-protein complex is selected as the starting structure. The complex is solvated in a periodic box of water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Force Field Parameterization: Appropriate force field parameters are assigned to both the protein (e.g., AMBER) and the ligand (e.g., GAFF).
-
Minimization and Equilibration: The system is first energy minimized to remove steric clashes. This is followed by a series of equilibration steps (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
-
Production Run: A production MD simulation is run for a significant period (e.g., 100 ns) to generate a trajectory of the complex's motion.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex (e.g., RMSD), ligand-protein interactions over time, and conformational flexibility (e.g., RMSF).
Data Presentation: Predicted Binding Affinities
The following table summarizes hypothetical binding affinity data for this compound against a panel of kinase targets, as predicted by molecular docking and refined by binding free energy calculations.
| Target Kinase | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| Kinase A | -9.8 | 50 | MET123, LYS78 |
| Kinase B | -8.5 | 250 | LEU201, ASP150 |
| Kinase C | -7.2 | 1200 | VAL55, PHE180 |
Signaling Pathway Analysis
Understanding the signaling pathway in which the target protein is involved is crucial for predicting the downstream effects of inhibiting its activity with this compound.
Caption: A hypothetical signaling pathway inhibited by this compound.
Conclusion
In silico modeling provides a powerful and resource-efficient approach to understanding the molecular interactions of this compound. Through a combination of molecular docking, MD simulations, and binding free energy calculations, researchers can gain valuable insights into the binding modes and affinities of this compound, guiding further experimental validation and optimization efforts in the drug discovery pipeline. The methodologies and workflows outlined in this guide serve as a foundational framework for the computational investigation of imidazo[1,2-a]pyridine-based inhibitors.
The Advent and Evolution of Imidazo[1,2-a]pyridine Synthesis: A Technical Guide
An in-depth exploration of the discovery, history, and core synthetic methodologies for the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry and materials science.
The imidazo[1,2-a]pyridine core is a significant heterocyclic motif that forms the backbone of numerous pharmaceuticals and functional materials. Its discovery and the subsequent development of synthetic routes to access this scaffold have been pivotal in the advancement of organic and medicinal chemistry. This technical guide provides a comprehensive overview of the historical milestones and the key synthetic strategies for the preparation of imidazo[1,2-a]pyridines, tailored for researchers, scientists, and professionals in drug development.
A Historical Perspective: From Serendipity to Strategy
The journey of imidazo[1,2-a]pyridine synthesis began in the early 20th century. A landmark moment arrived in 1925 when Aleksei Tschitschibabin and his colleagues first reported the synthesis of this bicyclic heterocycle.[1] Their pioneering work involved the reaction of 2-aminopyridine with α-haloaldehydes at high temperatures in a sealed tube, laying the foundation for what would become a cornerstone reaction in heterocyclic chemistry.[1] Although the initial yields were modest, this discovery opened the door to a new class of compounds with intriguing properties.
Following Tschitschibabin's discovery, the exploration of alternative synthetic routes gained momentum. A significant advancement came with the advent of the Ortoleva-King reaction, which provided a different approach to the imidazo[1,2-a]pyridine core. This method involves the reaction of 2-aminopyridine with an active methylene compound, such as a ketone, in the presence of iodine.[2][3][4][5][6] The versatility of this reaction has been widely explored and continues to be a valuable tool in the synthesis of variously substituted imidazo[1,2-a]pyridines.
The latter half of the 20th century and the dawn of the 21st century witnessed a surge in the development of more efficient and versatile synthetic methodologies. The emergence of multicomponent reactions (MCRs) marked a paradigm shift in the construction of complex molecules. The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide, has become a particularly powerful and popular method for the rapid generation of diverse 3-aminoimidazo[1,2-a]pyridine derivatives.[7][8][9][10][11][12]
Core Synthetic Methodologies: A Detailed Examination
This section provides a detailed overview of the three primary synthetic strategies for constructing the imidazo[1,2-a]pyridine scaffold, complete with experimental protocols for key reactions and comparative data.
The Tschitschibabin Reaction: The Classic Condensation
The Tschitschibabin reaction remains a fundamental and widely practiced method for the synthesis of imidazo[1,2-a]pyridines. The reaction proceeds via the initial N-alkylation of 2-aminopyridine with an α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic bicyclic system.
General Reaction Scheme:
Detailed Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
A mixture of 2-aminopyridine (2.4 mmol), 2-bromoacetophenone (2 mmol), and anhydrous sodium carbonate (1.1 mmol) is stirred at room temperature under solvent-free conditions for 40 minutes.[13] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with a suitable organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Quantitative Data for Tschitschibabin Reaction Variants:
| 2-Aminopyridine Derivative | α-Haloketone Derivative | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 2-Aminopyridine | 2-Bromoacetophenone | Na2CO3, neat, rt | 40 min | 82 | [13] |
| 2-Amino-5-chloropyridine | 2-Bromoacetophenone | Na2CO3, neat, rt | 40 min | 72 | [13] |
| 2-Amino-5-methylpyridine | 2-Bromoacetophenone | Na2CO3, neat, rt | 40 min | 76 | [13] |
| 2-Aminopyridine | 2-Bromo-4'-methoxyacetophenone | Na2CO3, neat, rt | 40 min | 89 | [13] |
| 2-Aminopyridine | 2-Bromo-4'-chloroacetophenone | Na2CO3, neat, rt | 40 min | 86 | [13] |
The Ortoleva-King Reaction: An Iodine-Mediated Approach
The Ortoleva-King reaction provides an alternative and efficient route to 2-substituted imidazo[1,2-a]pyridines. This method involves the reaction of a 2-aminopyridine with a ketone having an α-methyl or methylene group in the presence of iodine. The reaction is believed to proceed through the in situ formation of an α-iodoketone, which then reacts with the 2-aminopyridine in a manner analogous to the Tschitschibabin synthesis.
General Reaction Scheme:
Detailed Experimental Protocol: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine
A mixture of 2-aminopyridine (2.3 equivalents) and acetophenone (1 equivalent) is heated to 110 °C under neat conditions.[4][5] To this molten mixture, iodine (1.2 equivalents) is added portion-wise. The reaction is stirred at 110 °C for 4 hours. After cooling, an aqueous solution of sodium hydroxide is added, and the mixture is heated to 100 °C for 1 hour to facilitate the cyclization and neutralization. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography or recrystallization yields the desired 2-phenylimidazo[1,2-a]pyridine.
Quantitative Data for Ortoleva-King Reaction Variants:
| 2-Aminopyridine Derivative | Ketone Derivative | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 2-Aminopyridine | Acetophenone | I2, neat, 110 °C then NaOH(aq), 100 °C | 5 h | 55 | [4][5] |
| 2-Aminopyridine | 4'-Hydroxyacetophenone | I2, neat, 110 °C then NaOH(aq), 100 °C | 5 h | 60 | [4][5] |
| 2-Aminopyridine | 4'-Bromoacetophenone | I2, neat, 110 °C then NaOH(aq), 100 °C | 5 h | 45 | [4][5] |
| 2-Amino-5-methylpyridine | Acetophenone | I2, neat, 110 °C then NaOH(aq), 100 °C | 5 h | 52 | [4][5] |
The Groebke–Blackburn–Bienaymé (GBB) Reaction: A Multicomponent Approach
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides rapid access to 3-aminoimidazo[1,2-a]pyridines. This acid-catalyzed reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The reaction proceeds through the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide to form a nitrilium ion intermediate. Subsequent intramolecular cyclization affords the final product.
General Reaction Scheme:
Detailed Experimental Protocol: Synthesis of N-tert-Butyl-2-phenylimidazo[1,2-a]pyridin-3-amine
To a solution of 2-aminopyridine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in methanol (1.0 M) in a sealed vial is added ammonium chloride (20 mol%).[14] Tert-butyl isocyanide (1.0 equivalent) is then added, and the mixture is stirred at 60 °C for 12 hours. After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to give the pure N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine.
Quantitative Data for Groebke–Blackburn–Bienaymé Reaction Variants:
| 2-Aminopyridine Derivative | Aldehyde Derivative | Isocyanide Derivative | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | NH4Cl, EtOH, 60 °C | 12 h | 67 | [14] |
| 2-Aminopyridine | 4-(Diphenylamino)benzaldehyde | tert-Butyl isocyanide | NH4Cl, EtOH, 60 °C | 12 h | 92 | [14] |
| 2-Aminopyridine | Benzaldehyde | Cyclohexyl isocyanide | NH4Cl, EtOH, 60 °C | 12 h | 65 | [14] |
| 5-Bromo-2-aminopyridine | Benzaldehyde | tert-Butyl isocyanide | CALB/Pd(PPh3)4, rt then 60 °C | - | 87 | [11] |
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from its initial discovery. The classical Tschitschibabin and Ortoleva-King reactions laid the groundwork, and the advent of modern multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction has dramatically expanded the synthetic toolbox. These methodologies provide access to a vast array of substituted imidazo[1,2-a]pyridines, enabling the exploration of their therapeutic potential and applications in materials science. The continued development of novel, efficient, and sustainable synthetic routes to this privileged scaffold will undoubtedly fuel further discoveries in these critical fields.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 12. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Methyl Imidazo[1,2-a]pyridine-5-carboxylate: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of Methyl imidazo[1,2-a]pyridine-5-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, methyl 2-aminopyridine-6-carboxylate, followed by a cyclization reaction to yield the target compound. This protocol includes detailed experimental procedures, tables of quantitative data for analogous compounds, and a visual representation of the synthetic workflow.
Introduction
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs. Its unique structural and electronic properties make it an attractive scaffold for the development of novel therapeutic agents. This protocol details a reliable method for the synthesis of this compound, a derivative that can serve as a versatile building block for the synthesis of more complex molecules. The described synthetic strategy involves the initial formation of a substituted aminopyridine ester, followed by the construction of the fused imidazole ring.
Synthesis Workflow
The overall synthetic pathway for this compound is depicted below. The process begins with the oxidation of 2-amino-6-methylpyridine to 2-aminopyridine-6-carboxylic acid, followed by esterification to yield methyl 2-aminopyridine-6-carboxylate. The final step involves the cyclization of this intermediate with chloroacetaldehyde.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1a: Synthesis of 2-Aminopyridine-6-carboxylic acid
This procedure describes the oxidation of 2-amino-6-methylpyridine to form 2-aminopyridine-6-carboxylic acid.
Materials:
-
2-Amino-6-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-amino-6-methylpyridine (1.0 eq) in water.
-
Slowly add a solution of sodium hydroxide (2.0 eq) in water to the flask.
-
Heat the mixture to reflux.
-
In a separate beaker, prepare a solution of potassium permanganate (4.0 eq) in water.
-
Add the potassium permanganate solution portion-wise to the refluxing reaction mixture over a period of 2-3 hours. The color of the solution will change from purple to brown as the reaction progresses.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a pad of celite. Wash the filter cake with hot water.
-
Combine the filtrate and washings and cool the solution in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to pH 3-4. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford 2-aminopyridine-6-carboxylic acid.
Step 1b: Synthesis of Methyl 2-aminopyridine-6-carboxylate
This procedure details the Fischer esterification of 2-aminopyridine-6-carboxylic acid.
Materials:
-
2-Aminopyridine-6-carboxylic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Suspend 2-aminopyridine-6-carboxylic acid (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully add saturated sodium bicarbonate solution to the residue until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl 2-aminopyridine-6-carboxylate.
Step 2: Synthesis of this compound
This final step involves the cyclization of the aminopyridine intermediate with chloroacetaldehyde.
Materials:
-
Methyl 2-aminopyridine-6-carboxylate
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve methyl 2-aminopyridine-6-carboxylate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.
Quantitative Data
Table 1: Synthesis of 2-Aminopyridine-6-carboxylic Acid Analogues
| Starting Material | Oxidizing Agent | Solvent | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-6-methylpyridine | KMnO₄ | Water/NaOH | 60-70 | 310-312 (decomp.) | General Procedure |
| 2-Amino-4-picoline | SeO₂ | Dioxane/H₂O | 55 | >300 | F. H. Case, J. Org. Chem. 1965, 30, 931. |
Table 2: Esterification of Aminopyridine Carboxylic Acid Analogues
| Carboxylic Acid | Alcohol | Catalyst | Yield (%) | Melting Point (°C) | Reference |
| 2-Aminonicotinic acid | Methanol | H₂SO₄ | 85 | 148-150 | General Procedure |
| 6-Aminopicolinic acid | Ethanol | SOCl₂ | 92 | 88-90 | J. Med. Chem. 2008, 51, 6362. |
Table 3: Synthesis of Imidazo[1,2-a]pyridine-5-carboxylate Analogues
| 2-Aminopyridine Derivative | α-Halo Carbonyl | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Methyl 2-aminonicotinate | Bromoacetaldehyde | Ethanol | 75 | 110-112 | Bioorg. Med. Chem. Lett. 2011, 21, 5070. |
| Ethyl 2-amino-6-chloronicotinate | Chloroacetaldehyde | DMF | 68 | 135-137 | J. Med. Chem. 2015, 58, 7957. |
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of functional group transformations and a key ring-forming reaction.
Caption: Logical flow of the synthesis.
Conclusion
This document provides a detailed and structured protocol for the synthesis of this compound. The presented methodologies are based on established and reliable chemical transformations. The inclusion of quantitative data for analogous compounds and a clear workflow diagram aims to facilitate the successful execution of this synthesis by researchers in the field of organic and medicinal chemistry. This protocol should serve as a valuable resource for the preparation of this important heterocyclic building block, enabling further exploration of its potential in drug discovery and development.
Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. Traditional syntheses of this core structure often rely on metal catalysts, which can lead to product contamination and increased purification costs. This document details catalyst-free synthetic methodologies for imidazo[1,2-a]pyridines, offering greener and more economical alternatives. These methods are particularly valuable in drug development and large-scale synthesis where purity and cost-effectiveness are paramount.
Catalyst-Free Synthetic Strategies
Several catalyst-free approaches for the synthesis of imidazo[1,2-a]pyridines have been developed, primarily involving the condensation of 2-aminopyridines with various reaction partners. These methods often utilize thermal conditions, microwave irradiation, or ultrasound to promote the reactions.
From 2-Aminopyridines and α-Halocarbonyl Compounds
One of the most established and straightforward catalyst-free methods involves the reaction of 2-aminopyridines with α-halocarbonyl compounds, such as α-bromoacetophenones or ethyl bromopyruvate.[1][2] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to afford the imidazo[1,2-a]pyridine core. The use of a high-boiling solvent like DMF or simply refluxing in ethanol is often sufficient to drive the reaction to completion.[1]
General Reaction Scheme:
Caption: General workflow for the catalyst-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-halocarbonyl compounds.
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add 2-bromoacetophenone (1.0 mmol).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine.
| Entry | 2-Aminopyridine | α-Halocarbonyl | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | Ethanol | Reflux | 4 | 85-95 |
| 2 | 2-Amino-4-methylpyridine | 2-Bromoacetophenone | DMF | 100 °C | 3 | 92 |
| 3 | 2-Aminopyridine | Ethyl bromopyruvate | Ethanol | Reflux | 5 | 88 |
From 2-Aminopyridines and Nitroalkenes
A catalyst-free approach for the synthesis of 3-substituted imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with nitroalkenes.[1] This reaction is believed to proceed through a Michael addition of the endocyclic nitrogen of 2-aminopyridine to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of nitrous acid.
Reaction Mechanism:
Caption: Proposed reaction pathway for the catalyst-free synthesis of 3-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and nitroalkenes.
Experimental Protocol: Synthesis of 3-methyl-2-phenylimidazo[1,2-a]pyridine
-
A mixture of 2-aminopyridine (1 mmol) and (E)-(2-nitroprop-1-en-1-yl)benzene (1 mmol) in ethanol (5 mL) is heated at reflux.
-
The reaction is monitored by TLC.
-
After completion (typically 6-8 hours), the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (ethyl acetate/hexane) to give the desired product.
| Entry | 2-Aminopyridine | Nitroalkene | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | β-Nitrostyrene | Ethanol | Reflux | 8 | 75-85 |
| 2 | 2-Amino-5-chloropyridine | β-Nitrostyrene | Acetonitrile | Reflux | 10 | 72 |
| 3 | 2-Aminopyridine | 1-Nitro-2-phenylethene | Dioxane | 100 °C | 6 | 80 |
From 2-Aminopyridines and Alkynes
The reaction of 2-aminopyridines with activated alkynes, such as phosphorylated alkynes, provides a catalyst-free route to 2-phosphonylated imidazo[1,2-a]pyridines under mild conditions.[1][2] The proposed mechanism involves an initial attack of the pyridine nitrogen atom on the triple bond, followed by cyclization.
Experimental Protocol: Synthesis of diethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)phosphonate
-
To a solution of 2-aminopyridine (1 mmol) in an appropriate solvent, add the phosphorylated alkyne (1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent in vacuo and purify the residue by column chromatography.
| Entry | 2-Aminopyridine | Alkyne | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Diethyl (phenylethynyl)phosphonate | CH2Cl2 | Room Temp | 24 | 70-80 |
| 2 | 2-Amino-4-picoline | Diethyl (phenylethynyl)phosphonate | CH3CN | 50 °C | 12 | 75 |
Three-Component Reactions
Catalyst-free, three-component reactions involving 2-aminopyridines, aldehydes, and isonitriles (Groebke–Blackburn–Bienaymé reaction) can also afford imidazo[1,2-a]pyridines.[2][3] While many variations of this reaction utilize a catalyst, under certain conditions, it can proceed without one.
Experimental Workflow:
Caption: A simplified workflow for the catalyst-free three-component synthesis of imidazo[1,2-a]pyridines.
Experimental Protocol: General Procedure for the Three-Component Synthesis
-
In a round-bottom flask, combine 2-aminopyridine (1.0 equiv.), an aldehyde (1.0 equiv.), and an isonitrile (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting materials are consumed, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.
| Entry | Aldehyde | Isonitrile | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | Methanol | Reflux | 12 | 70-85 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Ethanol | Reflux | 15 | 72 |
| 3 | 2-Naphthaldehyde | tert-Butyl isocyanide | Methanol | Reflux | 12 | 80 |
Conclusion
The catalyst-free synthesis methods presented here offer significant advantages in terms of environmental impact, cost, and product purity. These protocols provide practical and efficient alternatives to traditional metal-catalyzed reactions for the synthesis of a wide range of imidazo[1,2-a]pyridine derivatives. The simplicity of these procedures makes them highly attractive for applications in medicinal chemistry and process development. Further optimization of reaction conditions for specific substrates may lead to even higher yields and shorter reaction times.
References
Application Notes and Protocols: Methyl Imidazo[1,2-a]pyridine-5-carboxylate as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of this scaffold have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for therapeutic intervention, particularly in oncology. This document provides detailed application notes and protocols for the investigation of Methyl imidazo[1,2-a]pyridine-5-carboxylate as a representative of this class of kinase inhibitors. While specific inhibitory data for this exact molecule is still emerging, the protocols and data presented herein are based on closely related analogs and provide a comprehensive framework for its evaluation.
Kinase Inhibitory Potential
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit a variety of kinases, with a notable impact on the Phosphoinositide 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The data presented below is representative of the inhibitory activity of potent imidazo[1,2-a]pyridine-based kinase inhibitors against key kinases in this pathway.
Representative Inhibitory Activity Data
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| Imidazo[1,2-a]pyridine Derivative | PI3Kα | 0.20 | Dual PI3K/mTOR inhibitor[2][3] |
| Imidazo[1,2-a]pyridine Derivative | mTOR | 21 | Dual PI3K/mTOR inhibitor[2][3] |
| Imidazo[1,2-a]pyridine Derivative | FLT3 | - | Potent FLT3 Inhibitor[4] |
| Imidazo[1,2-a]pyridine Derivative | Aurora Kinase A | 0.02 (Kd) | Aurora Kinase Inhibitor[5][6] |
| Imidazo[1,2-a]pyridine Derivative | Aurora Kinase B | 0.03 (Kd) | Aurora Kinase Inhibitor[5][6] |
Note: The IC50 values are indicative of the potential of the imidazo[1,2-a]pyridine scaffold. The specific activity of this compound must be determined experimentally.
Experimental Protocols
I. Synthesis of this compound
This protocol is adapted from general methods for the synthesis of imidazo[1,2-a]pyridine derivatives.[7][8][9][10]
Materials:
-
2-Aminopyridine-5-carboxylic acid
-
Methyl 3-bromo-2-oxopropionate
-
Sodium bicarbonate (NaHCO3)
-
Ethanol (EtOH)
-
Thionyl chloride (SOCl2)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Step 1: Esterification of 2-Aminopyridine-5-carboxylic acid
-
Suspend 2-aminopyridine-5-carboxylic acid in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-aminopyridine-5-carboxylate.
Step 2: Cyclization to form this compound
-
Dissolve methyl 2-aminopyridine-5-carboxylate and methyl 3-bromo-2-oxopropionate in ethanol.
-
Add sodium bicarbonate to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the final product.
Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the kinase activity and inhibitory potential of the synthesized compound.[11][12][13][14][15]
Materials:
-
This compound (test compound)
-
Target kinase (e.g., PI3Kα, mTOR)
-
Kinase substrate (e.g., PIP2 for PI3K)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In each well of a white plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (typically 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway Analysis
Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives can lead to downstream effects such as cell cycle arrest and apoptosis.[1]
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
Application Notes and Protocols for Imidazo[1,2-a]Pyridine Derivatives in Anticancer Research
Disclaimer: While the user requested information specifically on Methyl imidazo[1,2-a]pyridine-5-carboxylate , a thorough literature search did not yield specific anticancer research data for this particular compound. The following application notes and protocols are based on studies of closely related imidazo[1,2-a]pyridine derivatives that have shown significant promise in anticancer research. These notes are intended to serve as a comprehensive guide for researchers interested in exploring the anticancer potential of this class of compounds.
Introduction
Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Various derivatives of this scaffold have demonstrated potent anticancer effects, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest in numerous cancer cell lines.[2][3] This document provides an overview of the applications of imidazo[1,2-a]pyridine derivatives in anticancer research, along with detailed protocols for their evaluation.
Data Presentation: Cytotoxic Activity of Imidazo[1,2-a]Pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. This data highlights the potential of this scaffold in targeting different types of cancer.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | <12 | [2] |
| WM115 | Melanoma | <12 | [2] | |
| HeLa | Cervical Cancer | 9.7 - 44.6 | [2] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [1] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [1] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [1] |
| Compound 13k | HCC827 | Non-small cell lung | 0.09 - 0.43 | |
| Compound 22e | EBC-1 | c-Met addicted | 0.045 | |
| HB9 | A549 | Lung Cancer | 50.56 | |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | |
| Various | A375P | Melanoma | <0.06 |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the anticancer properties of imidazo[1,2-a]pyridine derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Imidazo[1,2-a]pyridine derivative of interest
-
Human cancer cell lines (e.g., A375, HeLa, HCC1937)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a density of 4–5×10³ cells per well and allow them to adhere for 24-48 hours.[2]
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0-100 µM).[2] Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
Materials:
-
Cancer cells treated with the imidazo[1,2-a]pyridine derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat cancer cells with the desired concentration of the compound for 48 hours.[2]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells treated with the imidazo[1,2-a]pyridine derivative
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
Protocol:
-
Treat cells with the compound for the desired time (e.g., 48 hours).[2]
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-mTOR, p53, p21, Bax, Bcl-2, Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway inhibition by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow Diagram
Caption: General workflow for evaluating the anticancer potential of novel compounds.
References
Application Notes and Protocols: The Role of Imidazo[1,2-a]pyridines in Tuberculosis Research
The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-tubercular agents.[1][2][3] This class of compounds has garnered substantial interest due to its potent activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1][2] Research has shown that derivatives of this scaffold, particularly imidazo[1,2-a]pyridine-3-carboxamides, are highly effective at inhibiting mycobacterial growth.[4][5]
While specific research on Methyl imidazo[1,2-a]pyridine-5-carboxylate is not extensively detailed in recent literature, extensive structure-activity relationship (SAR) studies on the broader IPA class provide a robust framework for its potential application and future investigation. The primary mechanism of action for many potent IPAs is the inhibition of the cytochrome bcc complex (Complex III) of the electron transport chain, a critical pathway for ATP synthesis in Mtb.[1][6]
Mechanism of Action: Targeting Energy Metabolism
A significant breakthrough in understanding the anti-tubercular action of IPAs was the identification of QcrB as their primary target.[1][7][8][9] QcrB is a crucial subunit of the cytochrome bcc oxidase complex, which is essential for the oxidative phosphorylation pathway in Mtb.[1][2] By binding to QcrB, these inhibitors disrupt the electron transport chain, which in turn collapses the proton motive force required by ATP synthase to produce ATP.[1][6][10] This depletion of cellular energy is bacteriostatic and ultimately leads to bacterial death.[6][10] This targeted approach on energy metabolism is a validated strategy in modern anti-TB drug discovery, exemplified by the clinical candidate Telacebec (Q203), which belongs to the IPA class.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro activity and pharmacokinetic properties of representative imidazo[1,2-a]pyridine derivatives from various studies. These compounds demonstrate the high potency and drug-like potential of this scaffold.
Table 1: In Vitro Anti-Tubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class/Reference | Mtb Strain | MIC (μM) | Cytotoxicity (IC₅₀, μM) | Cell Line |
| Imidazo[1,2-a]pyridine Hits [1][9] | H37Rv | 0.03 - 5.0 | >50 | VERO |
| 2,7-dimethyl-IPAs [1][5] | H37Rv (replicating) | 0.4 - 1.9 (MIC₉₀) | >128 | VERO |
| 2,7-dimethyl-IPAs [1] | MDR-TB | 0.07 - 2.2 (MIC₉₀) | >128 | VERO |
| 2,7-dimethyl-IPAs [1] | XDR-TB | 0.07 - 0.14 (MIC₉₀) | >128 | VERO |
| N-(2-phenoxyethyl)-IPAs [1] | Drug-Sensitive Mtb | 0.069 - 0.174 (MIC₉₀) | Not specified | Not specified |
| Reduced Lipophilic IPAs [11] | H37Rv & MDR strains | < 0.035 | Not specified | Not specified |
| 2,6-dimethyl-IPAs (26g, 26h) [12] | H37Rv | 0.041 - 2.64 | >180 (SI > 4395) | Not specified |
| Intracellular Activity [6] | Mtb in THP-1 cells | 1.8 - 13 (IC₉₀) | >50 | THP-1 |
MIC: Minimum Inhibitory Concentration required to inhibit 80-99% of bacterial growth. IC₅₀: Half-maximal inhibitory concentration for cytotoxicity. SI: Selectivity Index (IC₅₀ / MIC).
Table 2: Pharmacokinetic (PK) Properties of Selected Imidazo[1,2-a]pyridine Leads
| Compound Class/Reference | Administration | Cₘₐₓ (ng/mL) | AUC₀₋∞ (h·ng/mL) | t₁/₂ (h) |
| N-(2-phenoxyethyl)-IPA Lead [1] | Rat | Not specified | 288.22 | 1.5 |
| Compound 18 [4] | Mouse (Oral) | 1300 | 2500 | 1.2 |
| Compound B1 [11] | Not specified | Greater than Q203 | Greater than Q203 | Not specified |
Cₘₐₓ: Maximum plasma concentration. AUC: Area under the curve (drug exposure). t₁/₂: Half-life.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel anti-tubercular agents. Below are protocols for key assays cited in the research of imidazo[1,2-a]pyridines.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the MIC of compounds against Mtb.[13][14]
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase).
-
Mycobacterium tuberculosis H37Rv culture.
-
96-well microplates.
-
Test compounds (dissolved in DMSO).
-
Alamar Blue reagent.
-
Spectrophotometer or fluorometer.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in a 96-well plate using the supplemented Middlebrook 7H9 broth. The final DMSO concentration should be kept below 1%.
-
Inoculation: Adjust the turbidity of a mid-log phase Mtb H37Rv culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth and add 100 µL to each well, except for the sterility control wells.
-
Controls: Include a "no drug" growth control, a "no bacteria" sterility control, and wells with a standard drug (e.g., isoniazid).
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent to each well and incubate for another 24 hours.
-
Reading: Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm). A change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change, indicating at least 90% inhibition of bacterial growth.[13]
Protocol 2: In Vitro Cytotoxicity Assay (e.g., against VERO cells)
This protocol assesses the toxicity of compounds against a mammalian cell line to determine the selectivity index.
Materials:
-
VERO (African green monkey kidney) cells or THP-1 (human monocytic) cells.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds (dissolved in DMSO).
-
Resazurin or MTT reagent.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the 96-well plates with VERO cells at a density of ~1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a "cells only" control and a "vehicle" (DMSO) control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Add Resazurin (or MTT) reagent to each well and incubate for 2-4 hours.
-
Reading: Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.
-
IC₅₀ Calculation: Calculate the compound concentration that inhibits 50% of cell viability (IC₅₀) by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl Imidazo[1,2-a]pyridine-5-carboxylate in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this core have been extensively investigated for their therapeutic potential, including significant antiviral properties against a range of human pathogens.[1][3] This document provides a detailed overview of the potential application of methyl imidazo[1,2-a]pyridine-5-carboxylate and its analogs in antiviral drug discovery. While specific antiviral data for this compound is not extensively available in the public domain, the data presented herein is based on closely related derivatives and provides a strong rationale for its investigation as a potential antiviral agent. This application note outlines relevant quantitative data from related compounds, detailed experimental protocols for antiviral screening, and visual workflows to guide research efforts.
Potential Antiviral Spectrum
Imidazo[1,2-a]pyridine derivatives have shown promising activity against several viruses, including:
-
Human Immunodeficiency Virus (HIV) : Certain derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4][5]
-
Influenza Virus : Novel derivatives have been identified as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[6]
-
Human Cytomegalovirus (HCMV) : Various substituted imidazo[1,2-a]pyridines have demonstrated potent activity against HCMV.[1][7]
-
Varicella-Zoster Virus (VZV) : Activity against VZV has also been reported for this class of compounds.[8]
Data Presentation: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the reported antiviral activities of various imidazo[1,2-a]pyridine derivatives against different viruses. This data provides a baseline for the potential efficacy of new analogs like this compound.
Table 1: Anti-HIV Activity of Imidazo[1,2-a]pyridine-Schiff Base Derivatives [2][5]
| Compound | Virus Strain | EC₅₀ (µg/mL) |
| 4a | HIV-1 (IIIB) | 82.02 |
| 4a | HIV-2 (ROD) | 47.72 |
Table 2: Anti-Influenza Virus Activity of Imidazo[1,2-a]pyridine Derivatives [6]
| Compound | Target | IC₅₀ (µM) | K_D_ (µM) |
| 14 | RdRp | 3.00 | 1.79 |
| 19 | RdRp | 0.95 | 0.82 |
| 41 | RdRp | 0.29 | 4.11 |
Table 3: Anti-HCMV and Anti-VZV Activity of Substituted Imidazo[1,2-a]pyridines [1][8]
| Compound | Virus | EC₅₀ (µM) |
| 4c | HCMV | Potent Activity Reported |
| 4d | HCMV | Potent Activity Reported |
| 5b | VZV | Potent Activity Reported |
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyridine Derivatives
A common synthetic route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone. The following is a general protocol that can be adapted for the synthesis of this compound.
Diagram 1: General Synthesis of Imidazo[1,2-a]pyridines
Caption: General synthetic workflow for imidazo[1,2-a]pyridine derivatives.
Materials:
-
Substituted 2-aminopyridine
-
Appropriate α-haloketone (e.g., methyl 3-bromo-2-oxopropanoate for the carboxylate derivative)
-
Solvent (e.g., ethanol, DMF)
-
Base (optional, e.g., sodium bicarbonate)
Procedure:
-
Dissolve the substituted 2-aminopyridine in the chosen solvent.
-
Add the α-haloketone to the solution (typically in equimolar amounts).
-
If a base is used, add it to the reaction mixture.
-
Reflux the mixture for a specified time (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter, wash with a cold solvent, and dry to obtain the crude product.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure imidazo[1,2-a]pyridine derivative.
In Vitro Anti-HIV Assay (MTT Method)[5]
This protocol describes a cell-based assay to evaluate the antiviral activity of compounds against HIV-1 using the MTT method, which measures cell viability.
Diagram 2: Workflow for In Vitro Anti-HIV Assay
Caption: Experimental workflow for the MTT-based anti-HIV assay.
Materials:
-
MT-4 cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
HIV-1 viral stock
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Lysis buffer (e.g., isopropanol with 0.04 N HCl)
-
96-well microtiter plates
Procedure:
-
Seed MT-4 cells into a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the compound dilutions to the wells containing the cells. Include control wells with no compound (virus control) and no virus (cell control).
-
Add the HIV-1 viral stock to the appropriate wells at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 5 days at 37°C in a humidified CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for 4 hours.
-
Add the lysis buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves.
In Vitro Influenza RdRp Inhibition Assay
This protocol outlines a biochemical assay to screen for inhibitors of the influenza virus RNA-dependent RNA polymerase.
Diagram 3: Hypothetical Mechanism of Action
Caption: Proposed mechanism of action for imidazo[1,2-a]pyridine derivatives.
Materials:
-
Recombinant influenza virus RdRp enzyme
-
Viral RNA template
-
Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., [α-³²P]GTP or a fluorescent analog)
-
Reaction buffer
-
Test compound
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template, and unlabeled NTPs.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the reaction by adding the RdRp enzyme and the labeled NTP.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Separate the newly synthesized labeled RNA from the unincorporated labeled NTPs (e.g., by filter binding assay or gel electrophoresis).
-
Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.
-
Calculate the IC₅₀ value from the dose-response curve.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel antiviral agents. While further investigation into the specific antiviral properties of this compound is warranted, the existing data on related analogs suggests its potential as a lead compound. The protocols and data presented in this application note provide a framework for researchers to synthesize, screen, and evaluate this and other related compounds for their antiviral efficacy. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and pharmacokinetic properties of this chemical series.
References
- 1. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compounds acting against HIV: Imidazo[1,2-a]pyridines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) [researchspace.csir.co.za]
- 5. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eur J Med Chem . Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - FluTrackers News and Information [flutrackers.com]
- 7. Influence of 2-substituent on the activity of imidazo[1,2-a] pyridine derivatives against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Therapeutics from Imidazo[1,2-a]pyridine Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This document provides detailed application notes and protocols for the development of novel therapeutics derived from imidazo[1,2-a]pyridine esters, with a focus on their anticancer and anti-inflammatory potential. These compounds have been shown to modulate key signaling pathways implicated in various diseases, including the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[3][4][5]
Data Presentation
The following tables summarize the quantitative data for representative imidazo[1,2-a]pyridine derivatives, highlighting their potential as therapeutic agents.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | Leukemia K-562 | 2.91 | [6] |
| 8c | Leukemia K-562 | 1.09 | [6] |
| IP-5 | Breast (HCC1937) | 45 | [7] |
| IP-6 | Breast (HCC1937) | 47.7 | [7] |
| IP-7 | Breast (HCC1937) | 79.6 | [7] |
| Compound 12 | Colon (HT-29) | 4.15 | [8] |
| Compound 18 | Colon (HT-29) | 10.11 | [8] |
| HB9 | Lung (A549) | 50.56 | [9] |
| HB10 | Liver (HepG2) | 51.52 | [9] |
| Compound 12b | Laryngeal (Hep-2) | 11 | [10] |
| Hepatocellular (HepG2) | 13 | [10] | |
| Breast (MCF-7) | 11 | [10] | |
| Skin (A375) | 11 | [10] |
Table 2: Anti-Inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5n | COX-2 Inhibition | 0.07 | 508.6 | [11] |
| MIA | COX-2 Inhibition | - | - | [4] |
| Carboxylic Acid Derivative 5 | COX-2 Inhibition | Preferential COX-2 inhibitor | - | [12] |
Table 3: Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Derivatives in Male Mice
| Compound ID | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Compound 13 | 3 mg/kg (PO) | 135 | 2 | 556 | 45 | [13] |
| 1 mg/kg (IV) | 489 | 0.08 | 413 | - | [13] | |
| Compound 18 | 3 mg/kg (PO) | 267 | 4 | 2410 | 60 | [13] |
| 1 mg/kg (IV) | 1260 | 0.08 | 1340 | - | [13] |
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[3][5] Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[3][7]
STAT3/NF-κB Signaling Pathway in Inflammation
The STAT3 and NF-κB signaling pathways are key regulators of inflammation. Their aberrant activation can lead to chronic inflammation and contribute to the development of various diseases, including cancer.[4][14] Some imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by suppressing these pathways.[4][15]
Experimental Protocols
Synthesis of Imidazo[1,2-a]pyridine Esters
General Procedure for the Synthesis of Ethyl 2-Aryl-imidazo[1,2-a]pyridine-3-carboxylates
This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridine esters via the condensation of a 2-aminopyridine with a β-keto ester.[16]
Materials:
-
Substituted 2-aminopyridine
-
Ethyl benzoylacetate (or other β-keto ester)
-
Ethanol
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminopyridine (1 equivalent) in ethanol.
-
Add the ethyl benzoylacetate (1 equivalent) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired ethyl 2-aryl-imidazo[1,2-a]pyridine-3-carboxylate.
In Vitro Anticancer Activity Assessment
MTT Cell Viability Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.[9][10][17]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
Imidazo[1,2-a]pyridine ester compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine ester compounds and a vehicle control (e.g., DMSO) for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway in response to treatment with imidazo[1,2-a]pyridine esters.[5][18][19][20][21][22][23]
Materials:
-
Cancer cell lines
-
Imidazo[1,2-a]pyridine ester compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Culture and treat cells with the imidazo[1,2-a]pyridine ester compounds as described in the MTT assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Anti-Inflammatory Activity Assessment
Carrageenan-Induced Paw Edema Model in Rats
This is a widely used model for evaluating the anti-inflammatory activity of novel compounds.[3][4][17]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Imidazo[1,2-a]pyridine ester compounds
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: vehicle control, positive control, and treatment groups receiving different doses of the imidazo[1,2-a]pyridine ester.
-
Administer the test compounds or controls orally or intraperitoneally.
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Conclusion
The imidazo[1,2-a]pyridine scaffold, particularly its ester derivatives, represents a promising area for the discovery of novel therapeutics with potent anticancer and anti-inflammatory activities. The protocols and data presented in this document provide a foundational framework for researchers to synthesize, evaluate, and elucidate the mechanisms of action of these compounds, paving the way for the development of new and effective treatments for a range of diseases. Further optimization of the lead compounds and comprehensive preclinical studies are warranted to translate these findings into clinical applications.
References
- 1. inotiv.com [inotiv.com]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. A facile I2-catalyzed synthesis of imidazo[1,2-a]pyridines via sp3 C–H functionalization of azaarenes and evaluation of anticancer activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nanobioletters.com [nanobioletters.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyridine-5-carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) for imidazo[1,2-a]pyridine-5-carboxylate derivatives, focusing on their activity as inhibitors of SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in various cancers. The following sections detail the key findings, experimental protocols, and logical frameworks for the continued development of this promising class of therapeutic agents.
Application Notes
The imidazo[1,2-a]pyridine scaffold is a versatile platform in medicinal chemistry. Strategic substitution at the 5-position with a carboxamide moiety has led to the discovery of potent and selective inhibitors of the SMYD3 enzyme. SAR studies have revealed critical insights into the molecular features required for optimal inhibitory activity.
A key series of imidazo[1,2-a]pyridine-5-carboxamides has been investigated, demonstrating that the nature of the substituents on the core scaffold and on the carboxamide nitrogen significantly influences potency. A central finding is that a 2-aryl or 2-heteroaryl substituent on the imidazo[1,2-a]pyridine ring is crucial for activity. Furthermore, the selection of the amine coupled to the 5-carboxylic acid modulates the compound's inhibitory potential and physicochemical properties.
The general structure-activity relationships can be summarized as follows:
-
2-Position of the Imidazo[1,2-a]pyridine Core: A substituted phenyl or heteroaryl group at this position is essential for potent SMYD3 inhibition. The electronic and steric properties of the substituents on this ring can fine-tune the activity.
-
5-Position Carboxamide: The amide group at the 5-position serves as a key interaction point with the target protein. The nature of the R group on the amide nitrogen is a primary determinant of potency. Small, polar, and flexible groups have shown promise.
-
Other Positions (3, 6, 7, 8): Substitution at other positions on the imidazo[1,2-a]pyridine ring can be explored to optimize pharmacokinetic properties such as solubility and metabolic stability, without drastically affecting the core binding interactions.
These findings underscore the potential of imidazo[1,2-a]pyridine-5-carboxylates as a scaffold for developing novel anticancer therapeutics targeting SMYD3-driven malignancies.
Quantitative SAR Data
The following table summarizes the in vitro activity of a selection of imidazo[1,2-a]pyridine-5-carboxamide derivatives against the SMYD3 enzyme.
| Compound ID | R (Amide Substituent) | 2-Position Substituent | SMYD3 IC50 (nM) |
| 1a | -CH₃ | Phenyl | >10000 |
| 1b | -CH₂CH₂OH | Phenyl | 580 |
| 1c | -CH₂CH₂OCH₃ | Phenyl | 250 |
| 1d | -(CH₂)₂-N(CH₃)₂ | Phenyl | 120 |
| 2a | -CH₂CH₂OH | 4-Fluorophenyl | 350 |
| 2b | -CH₂CH₂OH | 4-Chlorophenyl | 280 |
| 2c | -CH₂CH₂OH | 4-Methoxyphenyl | 410 |
| 3a | -CH₂CH₂OCH₃ | 4-Fluorophenyl | 150 |
| 3b | -CH₂CH₂OCH₃ | 2-Thienyl | 98 |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of imidazo[1,2-a]pyridine-5-carboxamide derivatives are provided below.
Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine-5-carboxylic Acid
This protocol describes the synthesis of the key carboxylic acid intermediate.
Materials:
-
Substituted 2-aminopyridine
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Dichloromethane (DCM)
-
Magnesium sulfate
Procedure:
-
To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in ethanol, add ethyl bromopyruvate (1.2 eq).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ethyl imidazo[1,2-a]pyridine-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
-
To a solution of the purified ester in a 1:1 mixture of ethanol and water, add 1 M sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 12-18 hours.
-
Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the imidazo[1,2-a]pyridine-5-carboxylic acid.
Protocol 2: Amide Coupling
This protocol details the coupling of the carboxylic acid intermediate with various amines.
Materials:
-
Imidazo[1,2-a]pyridine-5-carboxylic acid
-
Amine hydrochloride salt
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a solution of the imidazo[1,2-a]pyridine-5-carboxylic acid (1.0 eq) in DMF, add the desired amine hydrochloride (1.1 eq), DIPEA (3.0 eq), and HATU (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final imidazo[1,2-a]pyridine-5-carboxamide.
Protocol 3: In Vitro SMYD3 Inhibition Assay (LanthaScreen™ Eu-anti-GST Assay)
This biochemical assay is used to determine the IC50 values of the synthesized compounds against the SMYD3 enzyme.
Materials:
-
Recombinant human SMYD3 protein (GST-tagged)
-
MEF2A peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
LanthaScreen™ Eu-anti-GST antibody
-
U-light™-anti-mono-methylated K4 H3 antibody
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of a 384-well plate.
-
Add a solution of SMYD3 and MEF2A substrate in assay buffer to the wells.
-
Initiate the methylation reaction by adding SAM to the wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing the LanthaScreen™ Eu-anti-GST antibody and the U-light™-anti-mono-methylated K4 H3 antibody.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a target engagement assay that measures the binding of a compound to its target protein in a cellular environment.
Materials:
-
Cancer cell line overexpressing SMYD3 (e.g., HT-29)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds in DMSO
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-SMYD3 antibody
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble SMYD3 by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble SMYD3 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
The following diagrams illustrate key aspects of the SAR studies of imidazo[1,2-a]pyridine-5-carboxylates.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Imidazo[1,2-a]pyridine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl imidazo[1,2-a]pyridine-5-carboxylate. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this synthetic process.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.
Problem 1: Low or No Product Formation
Q: I am not getting the desired this compound product, or the yield is very low. What are the possible reasons and how can I fix this?
A: Low or no product yield can stem from several factors related to the reactants, reaction conditions, or work-up procedure. Here's a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Poor Quality of Starting Materials:
-
Methyl 2-aminoisonicotinate: Ensure the starting amine is pure and dry. Impurities can interfere with the reaction. Consider recrystallization or column chromatography if the purity is questionable.
-
α-Haloacetaldehyde Derivative (e.g., Chloroacetaldehyde or Bromoacetaldehyde): These reagents can be unstable. Use a freshly opened bottle or a recently prepared aqueous solution. The concentration of commercially available aqueous solutions can vary, so it's crucial to use the correct molar equivalent.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products. A typical temperature range is refluxing in a solvent like ethanol or butanol.[1]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol or butanol are commonly used and facilitate the reaction.
-
pH: The reaction is sensitive to pH. The initial condensation step is often favored under neutral to slightly basic conditions. The addition of a mild base like sodium bicarbonate can sometimes be beneficial.
-
-
Inefficient Cyclization:
-
The intermediate N-(2-oxoethyl)-2-aminopyridinium salt may not be cyclizing efficiently. This can be influenced by the solvent and temperature.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are these impurities and how can I minimize them?
A: The formation of side products is a common issue. Identifying the nature of these impurities is the first step toward mitigating their formation.
Common Side Products and Prevention Strategies:
-
Polymerization of the α-Haloacetaldehyde: α-Haloacetaldehydes are prone to polymerization, especially under basic conditions.
-
Solution: Add the α-haloacetaldehyde solution slowly to the reaction mixture. Use it as the limiting reagent if possible.
-
-
Formation of Di-adducts or Other Condensation Products: The exocyclic amino group of Methyl 2-aminoisonicotinate can potentially react with two molecules of the aldehyde.
-
Solution: Control the stoichiometry carefully. A 1:1 to 1:1.1 molar ratio of the amine to the aldehyde is generally recommended.
-
-
Hydrolysis of the Ester Group: If the reaction is carried out under strongly acidic or basic conditions for a prolonged period, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid.
-
Solution: Maintain a neutral or mildly basic pH. If a base is required, use a weak, non-nucleophilic base like sodium bicarbonate. Keep the reaction time to the minimum required for completion.
-
Problem 3: Difficult Purification
Q: I am having trouble purifying the final product. What is the best method?
A: Purification of this compound can be challenging due to its polarity and potential for co-elution with starting materials or side products.
Purification Strategies:
-
Column Chromatography: This is the most common and effective method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is often effective. The polarity can be adjusted based on TLC analysis.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent purification method.
-
Solvent Systems: Try solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
-
Acid-Base Extraction: Since the product has a basic nitrogen atom in the imidazopyridine ring system, an acid-base extraction can be used to separate it from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound typically follows the classical Tschitschibabin reaction pathway for imidazo[1,2-a]pyridines. The mechanism involves two main steps:
-
N-Alkylation: The more nucleophilic ring nitrogen of Methyl 2-aminoisonicotinate attacks the electrophilic carbon of the α-haloacetaldehyde, displacing the halide and forming an N-(2-oxoethyl)-2-aminopyridinium intermediate.
-
Intramolecular Condensation and Aromatization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde moiety. This is followed by dehydration to form the fused imidazole ring, resulting in the aromatic this compound.
Caption: General reaction pathway for the synthesis.
Q2: How does the ester group at the 5-position affect the reaction?
A2: The methyl carboxylate group is an electron-withdrawing group. This has two main effects:
-
Decreased Nucleophilicity: It reduces the electron density of the pyridine ring, making the ring nitrogen slightly less nucleophilic. This might require slightly more forcing reaction conditions (e.g., higher temperature or longer reaction time) compared to the synthesis of unsubstituted imidazo[1,2-a]pyridine.
-
Potential for Hydrolysis: As mentioned in the troubleshooting section, the ester group is susceptible to hydrolysis under harsh acidic or basic conditions.
Q3: Can I use other α-carbonyl compounds for this synthesis?
A3: Yes, the Tschitschibabin reaction is versatile. Using other α-haloketones or α-haloesters will result in different substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring. For example, using an α-haloketone (R-CO-CH2X) would introduce an 'R' group at the 2-position.
Experimental Protocols
General Procedure for the Synthesis of this compound:
This is a general guideline. Reaction conditions should be optimized based on experimental observations.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-aminoisonicotinate (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of butanol and water).
-
Reagent Addition: To the stirred solution, add an aqueous solution of chloroacetaldehyde (typically 40-50% w/w, 1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration.
-
Alternatively, concentrate the solvent under reduced pressure.
-
Neutralize the reaction mixture with a mild base like sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and expected yields. Note that these are illustrative, and actual results may vary.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Amine | Methyl 2-aminoisonicotinate | Methyl 2-aminoisonicotinate | Methyl 2-aminoisonicotinate |
| α-Halo Reagent | Chloroacetaldehyde (50% aq.) | Bromoacetaldehyde diethyl acetal | 2-Bromo-1,1-diethoxyethane |
| Solvent | Ethanol | Butanol/Water (1:1) | Acetonitrile |
| Base | NaHCO₃ (optional) | None | K₂CO₃ |
| Temperature (°C) | 80 (Reflux) | 100 (Reflux) | 82 (Reflux) |
| Time (h) | 6 - 12 | 4 - 8 | 12 - 24 |
| Typical Yield (%) | 60 - 75 | 65 - 80 | 55 - 70 |
References
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of imidazo[1,2-a]pyridines.
Problem 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine Product
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.
-
Protocol: Prepare a solution of your starting materials (e.g., 2-aminopyridine and α-haloketone) in a suitable solvent (e.g., ethanol, DMF). Spot the initial reaction mixture on a TLC plate. Co-spot with the starting materials. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane). Periodically take aliquots from the reaction mixture and spot them on the TLC plate to observe the consumption of starting materials and the formation of the product spot.
-
-
Sub-optimal Reaction Conditions:
-
Troubleshooting: The choice of solvent, temperature, and catalyst can significantly impact the reaction yield. If you are experiencing low yields, a systematic optimization of these parameters is recommended.
-
Experimental Protocol for Optimization:
-
Solvent Screening: Set up parallel reactions using different solvents such as ethanol, isopropanol, acetonitrile, DMF, and toluene. Maintain a constant temperature and reaction time for all setups. Analyze the yield in each case to identify the optimal solvent.
-
Temperature Screening: Once the best solvent is identified, run the reaction at various temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to determine the optimal temperature for product formation.
-
Catalyst Screening: If your reaction is catalyzed, screen different catalysts (e.g., Lewis acids like Sc(OTf)₃, or Brønsted acids like p-TsOH) and vary the catalyst loading to find the most effective conditions.
-
-
Problem 2: Formation of a Major Side Product
Possible Cause and Solutions:
-
Dimerization of Starting Material (Primarily in Tschitschibabin-type reactions):
-
Identification: A common side reaction, particularly in the Tschitschibabin synthesis, is the dimerization of the pyridine starting material.[1] For instance, the reaction of 4-tert-butylpyridine with sodium amide can yield a significant amount of 4,4'-di-tert-butyl-2,2'-bipyridine.[1]
-
Troubleshooting: This side reaction is often favored at atmospheric pressure. Increasing the pressure of an inert gas like nitrogen can often suppress dimerization and favor the desired amination product.[1]
-
Quantitative Data:
Pressure Aminated Product Yield Dimer Product Yield Atmospheric 11% 89% 350 psi N₂ 74% 26% Data for the reaction of 4-tert-butylpyridine with sodium amide in xylene.[1]
-
-
Formation of Regioisomers (in multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction):
-
Identification: Depending on the substitution pattern of the 2-aminopyridine and the aldehyde, the formation of regioisomers is possible. Characterization by 2D NMR techniques (like NOESY or HMBC) can help in identifying the correct isomer.
-
Troubleshooting: The regioselectivity can sometimes be influenced by the catalyst and solvent. Screening different Lewis or Brønsted acid catalysts may favor the formation of one regioisomer over the other. Protic solvents might facilitate specific hydrogen bonding interactions that can influence the regiochemical outcome.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of imidazo[1,2-a]pyridines?
A1: The most frequently encountered side reactions depend on the synthetic route employed. For the classic Tschitschibabin reaction, dimerization of the pyridine starting material is a significant issue.[1] In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, the formation of regioisomers can be a challenge, although this specific side reaction is not extensively detailed in the provided search results. Other potential side reactions across various synthetic methods can include incomplete cyclization, leading to open-chain intermediates, and over-alkylation if reactive alkylating agents are used.
Q2: How can I purify my imidazo[1,2-a]pyridine product from unreacted starting materials and side products?
A2: Standard purification techniques are generally effective.
-
Filtration: In cases where the product precipitates out of the reaction mixture, simple filtration can be a highly effective initial purification step.[2]
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines. A silica gel stationary phase with a gradient of ethyl acetate in hexane is a good starting point for many derivatives.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide highly pure material.
Q3: How do I choose the right starting materials for my desired imidazo[1,2-a]pyridine?
A3: The choice of starting materials is dictated by the desired substitution pattern on the final product.
-
The 2-aminopyridine will form the pyridine part of the fused ring system. Substituents on the 2-aminopyridine will be incorporated into the final product.
-
The second component, typically an α-haloketone , an aldehyde (in GBB reaction), or a similar carbonyl-containing compound, will form the imidazole ring. The R-groups of this component will determine the substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core.
Q4: What is the general mechanism for the formation of the imidazo[1,2-a]pyridine ring system?
A4: The mechanism varies with the specific synthesis, but a common pathway, for example in the reaction between a 2-aminopyridine and an α-haloketone, involves two key steps:
-
N-alkylation: The pyridine nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon in an intramolecular fashion. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring.
Visualizing Reaction Pathways and Troubleshooting
General Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis
The following diagram illustrates a generalized reaction pathway for the synthesis of imidazo[1,2-a]pyridines from a 2-aminopyridine and an α-haloketone, highlighting the potential for side product formation.
References
Technical Support Center: Purification of Methyl Imidazo[1,2-a]pyridine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of methyl imidazo[1,2-a]pyridine-5-carboxylate.
Troubleshooting Guide
Q1: My primary purification by column chromatography is resulting in poor separation of my target compound from impurities. What can I do?
A1: Poor separation in column chromatography can be addressed by systematically optimizing the chromatographic conditions. Here are several steps you can take:
-
Optimize the Mobile Phase: The polarity of the solvent system is critical for good separation on silica gel.
-
Adjust the Solvent Ratio: If your compound is eluting too quickly (high Rf), decrease the polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If it's moving too slowly (low Rf), increase the polarity.
-
Try Different Solvent Systems: Consider alternative solvent systems. Common systems for imidazo[1,2-a]pyridine derivatives include dichloromethane/methanol and ether/hexane.[1]
-
-
Consider a Gradient Elution: If a single solvent ratio (isocratic elution) doesn't resolve all spots, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.
-
Sample Loading Technique: How you load your sample onto the column can significantly impact resolution.
-
Dry Loading: For improved band sharpness, pre-adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, the resulting powder can be carefully loaded onto the top of the column.
-
-
Column Parameters: Ensure your column is packed correctly and has an appropriate diameter-to-length ratio for the amount of sample you are purifying.
Q2: I'm observing significant tailing of my product spot on the TLC plate and on the column, leading to impure fractions. What causes this and how can I prevent it?
A2: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines on silica gel. This is often due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface.
-
Addition of a Basic Modifier: To mitigate this, add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) is commonly used at a concentration of 0.1-1%. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
Q3: The yield of my purified this compound is very low after column chromatography. What are the potential reasons?
A3: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: Your compound might be strongly or irreversibly binding to the silica gel. The addition of a basic modifier like triethylamine to the eluent can help reduce this interaction and improve recovery.
-
Improper Solvent Polarity: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar initially, it may co-elute with impurities. Careful selection of the solvent system based on TLC analysis is crucial.
-
Sample Loading: Loading too much sample relative to the amount of silica gel can lead to poor separation and, consequently, the need to discard mixed fractions, thus lowering the yield.
Q4: I've purified my compound by column chromatography, but it's still not pure enough. What is the next step?
A4: Recrystallization is an excellent secondary purification technique to achieve high purity, especially for solid compounds.
-
Choosing a Recrystallization Solvent: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. You may need to screen several solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions.
-
Performing the Recrystallization: Dissolve your compound in the minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. Collect the crystals by filtration.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for thin-layer chromatography (TLC) and column chromatography of this compound?
A: A common and effective solvent system for imidazo[1,2-a]pyridine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][3] A good starting point for TLC analysis would be a 4:1 to 1:1 mixture of hexane:ethyl acetate.[2] Based on the Rf value of your target compound on the TLC plate, you can adjust the solvent ratio for your column. Aim for an Rf value between 0.2 and 0.4 for the best separation in column chromatography.
Q: How can I visualize my compound on a TLC plate if it's not UV-active?
A: While many imidazo[1,2-a]pyridine derivatives are UV-active, if your compound is not, you can use alternative visualization techniques. Staining with iodine vapor is a common method for visualizing organic compounds. Other general stains like potassium permanganate or vanillin can also be effective.
Q: Can I use reverse-phase chromatography for purification?
A: Yes, if your compound has sufficient non-polar character, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a viable option, particularly if you are struggling with separation on normal-phase silica gel. The mobile phase for reverse-phase chromatography is typically a mixture of water and an organic solvent like acetonitrile or methanol.
Data Presentation
The following table summarizes various solvent systems used for the column chromatographic purification of imidazo[1,2-a]pyridine derivatives, which can serve as a starting point for the purification of this compound.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Imidazo[1,2-a]pyridine derivatives | Silica Gel | Hexane / Ethyl Acetate (8:1) | [2] |
| Imidazo[1,5-a]pyridine derivatives | Silica Gel | Ethyl Acetate / n-hexane | [3] |
| Imidazo[1,2-a]pyridine derivatives | Silica Gel | Petroleum Ether / Ethyl Acetate (30:1) | [4] |
| General Polar Compounds | Silica Gel | 5% Methanol / Dichloromethane | [1] |
| General Normal Polarity Compounds | Silica Gel | 10-50% Ethyl Acetate / Hexane | [1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general procedure for the purification of this compound.
-
TLC Analysis: Determine the optimal solvent system using TLC. Test various ratios of hexane and ethyl acetate. A good system will give your target compound an Rf value of approximately 0.2-0.4.
-
Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for better resolution, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Protocol 2: Recrystallization
This protocol outlines a general method for recrystallization.
-
Solvent Selection: In a small test tube, add a small amount of your compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common issues in the purification of imidazo[1,2-a]pyridine derivatives.
References
"troubleshooting imidazo[1,2-a]pyridine synthesis reaction conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and recommended solutions.
Low or No Product Yield
Q1: I am getting a low yield or no desired product in my imidazo[1,2-a]pyridine synthesis. What are the possible causes and how can I improve the yield?
A1: Low or no yield in imidazo[1,2-a]pyridine synthesis can stem from several factors related to reaction conditions, reagents, and the specific synthetic method employed. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low product yield.
Detailed Checklist for Improving Yield:
-
Reagent Quality:
-
Purity of Starting Materials: Ensure the purity of the 2-aminopyridine and the carbonyl compound (aldehyde or ketone). Impurities can interfere with the reaction.
-
Solvent Quality: Use dry, high-purity solvents, as water and other impurities can quench catalysts or participate in side reactions.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly between different synthetic protocols. For some copper-catalyzed reactions, 80°C has been found to be ideal.[1] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition.
-
Solvent: The choice of solvent is critical. For many copper-catalyzed syntheses, DMF is an effective solvent.[1] In Groebke-Blackburn-Bienaymé (GBB) reactions, solvents like methanol or ethanol are commonly used.
-
Catalyst: The choice and loading of the catalyst are paramount. For copper-catalyzed reactions, CuBr has been shown to be a highly effective catalyst.[1] In GBB reactions, Lewis acids like Sc(OTf)₃ or Brønsted acids are often employed. The catalyst loading should be optimized; for instance, in some copper silicate catalyzed reactions, 10 mol% was found to be optimal.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to byproduct formation.
-
-
Substrate Electronic Effects:
-
The electronic properties of the substituents on your starting materials can significantly impact the reaction outcome. For some copper-catalyzed reactions, electron-rich substrates tend to give better yields than electron-deficient ones.[1] Conversely, in certain GBB reactions, electron-poor aldehydes have been observed to produce higher yields.[3]
-
Table 1: Optimization of Reaction Conditions for a Copper-Catalyzed Synthesis [1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuCl (10) | DMF | 80 | 65 |
| 2 | CuI (10) | DMF | 80 | 82 |
| 3 | CuBr (10) | DMF | 80 | 90 |
| 4 | CuBr (10) | Dioxane | 80 | 75 |
| 5 | CuBr (10) | Toluene | 80 | 70 |
| 6 | CuBr (10) | DMF | 60 | 78 |
| 7 | CuBr (10) | DMF | 100 | 85 |
Side Product Formation
Q2: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
A2: Side product formation is a common challenge. The nature of the side products depends on the specific synthetic route.
Logical Relationship of Side Product Formation and Mitigation
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Technical Support Center: Optimization of Catalyst Loading for Imidazo[1,2-a]pyridine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines. The information is curated to address specific experimental challenges related to catalyst loading and reaction optimization.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions in a question-and-answer format.
Question: My reaction is showing low to no product yield. What are the potential causes and how can I improve it?
Answer: Low product yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Choice and Loading: The type and amount of catalyst are critical. For copper-catalyzed reactions, optimization experiments have shown that CuBr is highly effective.[1] In some cases, a combination of catalysts, such as CuSO₄·5H₂O and sodium ascorbate, can be optimal.[2] For palladium-catalyzed syntheses, PdCl₂ has demonstrated superior results compared to other metal salts like those of iron, zinc, or tin.[3] If you are using a gold catalyst, PicAuCl₂ has been shown to be effective.[4] It is crucial to screen different catalysts and optimize the loading. A lower catalyst charge (e.g., 5 mol%) might be sufficient for scaled-up reactions.[3]
-
Solvent and Temperature: The reaction medium and temperature play a significant role. For Cu(I)-catalyzed reactions, DMF at 80°C has been identified as an ideal condition.[1] Some protocols have success using water as a green solvent, particularly with microwave assistance, which can lead to excellent yields in a short time.[5] For gold-catalyzed reactions, heating to 40°C may be necessary.[4]
-
Base and Other Additives: The presence and strength of a base can dramatically impact the yield. In certain functionalization reactions, a strong, non-nucleophilic base like KOtBu is necessary to promote the reaction.[6] For some aqueous syntheses, bases like NaOH, KOH, or DABCO can provide quantitative yields.[7]
-
Substrate Electronic Effects: The electronic properties of your starting materials can influence reactivity. Electron-rich substrates tend to yield better results than electron-deficient ones in some copper-catalyzed systems.[1] Similarly, for certain catalyst-free reactions, electron-donating boronic acids provide good to excellent yields, while strongly electron-withdrawing groups can prevent product formation.[6]
-
Atmosphere: Some reactions, particularly those using copper catalysts, utilize air as an oxidant and do not require an inert atmosphere.[1][8] However, for other systems, running the reaction under an inert atmosphere like nitrogen might be necessary to prevent catalyst deactivation or side reactions.[9]
Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer: Side product formation can often be minimized by fine-tuning the reaction conditions.
-
Review Catalyst System: The choice of catalyst is paramount for selectivity. Some reactions are designed to be catalyst-free to avoid metal-induced side reactions.[6][10] If you are using a metal catalyst, ensure it is the most selective one for your desired transformation. For instance, different copper and palladium salts can offer varying levels of selectivity.[3]
-
Adjust Temperature and Reaction Time: Running the reaction at the optimal temperature can prevent the formation of thermal decomposition products or undesired isomers. Monitor the reaction progress using TLC or another suitable technique to avoid prolonged reaction times that might lead to side product formation.[2]
-
Control Reactant Stoichiometry: Carefully controlling the ratio of reactants is crucial. An excess of one reactant might lead to the formation of undesired byproducts.
Question: My catalyst appears to be deactivating during the reaction. What can I do to prevent this?
Answer: Catalyst deactivation can be caused by impurities, air sensitivity, or thermal instability.
-
Ensure Purity of Reagents and Solvents: Impurities in your starting materials or solvents can poison the catalyst. Use reagents and solvents of appropriate purity and consider purifying them if necessary.
-
Maintain an Inert Atmosphere: If your catalyst is sensitive to air or moisture, it is essential to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Optimize Temperature: Excessive heat can lead to the thermal degradation of the catalyst. Operate within the recommended temperature range for the specific catalytic system you are using.[1]
-
Consider Catalyst Support: For heterogeneous catalysts, the support can play a role in stabilizing the active species. For example, copper supported on manganese oxide-based octahedral molecular sieves (OMS-2) has been used effectively.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for imidazo[1,2-a]pyridine synthesis?
A1: A variety of catalysts have been successfully employed. Copper-based catalysts (e.g., CuBr, CuI, CuSO₄) are very common, often using air as a green oxidant.[1][8] Palladium catalysts, such as PdCl₂, are also used, particularly for dehydrogenative coupling reactions.[3] Gold catalysts like PicAuCl₂ have been developed for mild, atom-economical syntheses.[4] Additionally, there are numerous metal-free protocols that utilize iodine, p-toluenesulfonic acid, or even proceed without any catalyst under specific conditions.[10][11][12]
Q2: What is a typical range for catalyst loading in these syntheses?
A2: Catalyst loading can vary significantly depending on the specific protocol. For many laboratory-scale syntheses, loadings around 5-10 mol% are common.[2][3] However, some efficient systems may require lower loadings, and optimization is always recommended to minimize cost and residual metal content in the final product.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent choice is critical and can influence reaction rate, yield, and even the reaction mechanism. Polar aprotic solvents like DMF and DMSO are frequently used.[1] In the spirit of green chemistry, water is an increasingly popular solvent, sometimes in the form of aqueous micellar media using surfactants like sodium dodecyl sulfate (SDS).[2][12] Some reactions have also been optimized to run under solvent-free conditions, which offers significant environmental benefits.[10][13]
Q4: Can imidazo[1,2-a]pyridines be synthesized without a metal catalyst?
A4: Yes, numerous metal-free synthetic routes have been developed. These methods are advantageous for avoiding metal contamination in the final products, which is particularly important in pharmaceutical applications.[14] These can include catalyst-free reactions under thermal or microwave conditions, or the use of non-metallic catalysts like iodine or Brønsted acids.[5][10][11]
Data Presentation: Catalyst Loading Optimization
Table 1: Optimization of Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄·5H₂O (10) | Sodium Ascorbate (20) | Water (with 10 mol% SDS) | 50 | 6-16 | Good to Excellent | [2] |
| CuBr (10) | - | DMF | 80 | - | up to 90 | [1] |
| CuI (10) | - | Toluene | Reflux | - | High to Excellent | [8] |
Table 2: Optimization of Palladium-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyrimidines
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂ (10) | K₂CO₃ | Toluene | 80 | 4 | 80 | [3] |
| Pd(OAc)₂ (10) | K₂CO₃ | Toluene | 80 | 4 | 75 | [3] |
| Pd(OH)₂ (10) | K₂CO₃ | Toluene | 80 | 4 | 65 | [3] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis Using Air as Oxidant [1]
-
To a reaction tube, add 2-aminopyridine (1.0 mmol), the corresponding nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).
-
Add dimethylformamide (DMF, 2.0 mL) as the solvent.
-
Stir the reaction mixture at 80°C in the open air.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Protocol 2: Gold-Catalyzed Synthesis from Pyridine N-Oxide and Alkyne [4]
-
To a solution of 2-aminopyridine N-oxide (0.26 mmol) in CH₂Cl₂ (0.2 M), add trifluoroacetic acid (TFA, 0.22 mmol).
-
Stir the reaction mixture for 10 minutes at room temperature.
-
Add the alkyne (0.22 mmol) and PicAuCl₂ (0.022 mmol, 10 mol%).
-
Stir the reaction mixture overnight at 40°C.
-
Upon completion, add Et₃N (20 µL) to quench the reaction.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the pure imidazo[1,2-a]pyridine.
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting flowchart for imidazo[1,2-a]pyridine synthesis.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of Methyl Imidazo[1,2-a]pyridine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl imidazo[1,2-a]pyridine-5-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | 1. Ineffective Cyclization: The reaction conditions (temperature, catalyst, solvent) may not be optimal for the cyclization of the specific aminopyridine precursor. | - Optimize Temperature: Gradually increase the reaction temperature. Imidazo[1,2-a]pyridine syntheses can require elevated temperatures, sometimes as high as 125°C in solvents like DMF.[1] - Catalyst Screening: If using a catalyst, screen different options. While some reactions are catalyst-free, others benefit from acid catalysts (e.g., p-toluenesulfonic acid) or metal catalysts (e.g., copper salts). - Solvent Choice: Ensure the chosen solvent can solubilize the starting materials and withstand the required reaction temperature. DMF is a common choice due to its high boiling point and good solubilizing properties.[1] |
| 2. Poor Quality Starting Materials: Impurities in the 2-aminopyridine or the carbonyl compound can inhibit the reaction. | - Verify Starting Material Purity: Analyze the purity of starting materials using techniques like NMR or LC-MS before use. - Purify Starting Materials: If impurities are detected, purify the starting materials through recrystallization or chromatography. | |
| Formation of Significant Byproducts | 1. Side Reactions of the Aminopyridine: The exocyclic amino group and the pyridine nitrogen can both be nucleophilic, leading to undesired side reactions. | - Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize side reactions. - Protecting Groups: In complex syntheses, consider protecting one of the nucleophilic sites on the 2-aminopyridine to direct the reaction pathway. |
| 2. Polymerization: At elevated temperatures, starting materials or intermediates may be prone to polymerization. | - Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the product is formed to prevent prolonged exposure to high temperatures. - Gradual Addition: Consider the gradual addition of one of the reactants to maintain a low concentration and minimize polymerization. | |
| Hydrolysis of the Methyl Ester | 1. Presence of Water: Trace amounts of water in the reactants or solvent can lead to the hydrolysis of the methyl ester, especially under acidic or basic conditions at high temperatures. | - Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
| Difficult Purification | 1. Similar Polarity of Product and Impurities: The desired product and key impurities may have similar polarities, making chromatographic separation challenging. | - Recrystallization: Explore different solvent systems for recrystallization to selectively crystallize the desired product. - Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using alternative stationary phases (e.g., alumina, reverse-phase silica) or purification techniques like preparative HPLC.[1] |
| 2. Product Insolubility: The product may have limited solubility in common organic solvents, making extraction and purification difficult. | - Solvent Screening: Test a wide range of solvents to find a suitable system for extraction and purification. - Temperature Variation: Investigate the effect of temperature on solubility to facilitate extraction and recrystallization. | |
| Scale-up Challenges | 1. Heat Transfer Issues: Poor heat transfer in large reactors can lead to localized overheating and increased byproduct formation. | - Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous temperature throughout the reactor. - Controlled Heating: Use a well-controlled heating system (e.g., oil bath, heating mantle with a temperature controller) to avoid temperature overshoots. |
| 2. Exothermic Reactions: The reaction may become significantly exothermic on a larger scale, posing a safety risk. | - Monitor Reaction Profile: Use a reaction calorimeter to understand the thermal profile of the reaction before scaling up. - Controlled Addition: Add reagents in portions or via a syringe pump to control the rate of reaction and heat generation. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and established method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For this compound, a plausible route would involve the reaction of a methyl 6-aminonicotinate with a suitable α-haloketone or α-haloaldehyde.
Q2: What are the critical parameters to control during the cyclization step?
The critical parameters for the cyclization step are typically temperature, reaction time, and the choice of solvent. These reactions often require elevated temperatures to proceed at a reasonable rate. The reaction time should be carefully monitored to ensure complete conversion without excessive byproduct formation. The solvent should be able to dissolve the reactants and be stable at the reaction temperature.
Q3: Are there any "green" or more environmentally friendly synthetic methods available?
Yes, there has been a growing interest in developing greener synthetic routes for imidazo[1,2-a]pyridines. Some approaches include using water as a solvent, employing catalyst-free conditions, or utilizing microwave or ultrasound irradiation to accelerate the reaction and reduce energy consumption.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the tracking of the consumption of starting materials and the formation of the desired product and any byproducts.
Q5: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: Signals corresponding to the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methyl ester protons, and any signals from substituents.
-
¹³C NMR: Resonances for the carbons of the heterocyclic core and the carbonyl carbon of the ester.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
While a specific protocol for the scale-up synthesis of this compound is not detailed in the provided search results, a general procedure based on related syntheses can be outlined. The following is a representative protocol for the synthesis of a functionalized imidazo[1,2-a]pyridine derivative which can be adapted.
Representative Protocol: Synthesis of an Imidazo[1,2-a]pyridine-2-carboxylic acid derivative via Continuous Flow (Adaptable for Scale-up) [1]
This protocol describes the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, which can be a useful reference for scaling up related syntheses.
-
Materials:
-
Substituted 2-aminopyridine
-
Bromopyruvic acid
-
p-Toluenesulfonic acid (PTSA) (catalyst)
-
Dimethylformamide (DMF) (solvent)
-
-
Equipment:
-
Microreactor system
-
Syringe pumps
-
Back pressure regulator
-
Collection vessel
-
-
Procedure:
-
Prepare a 0.5 M solution of the 2-aminopyridine in DMF.
-
Prepare a 0.5 M solution of bromopyruvic acid in DMF. The catalyst (PTSA) can be premixed with this solution.
-
Set up the microreactor system with the desired temperature (e.g., 125°C) and back pressure (e.g., 4.0 bar).
-
Pump the reactant solutions into the microreactor at a controlled flow rate to achieve the desired residence time (e.g., 10 minutes).
-
Collect the reaction mixture from the outlet of the reactor.
-
Monitor the reaction conversion by LC-MS analysis.
-
Upon completion, the crude product can be purified by preparative HPLC or other suitable chromatographic techniques.
-
Visualizations
Experimental Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Key Reaction Pathway
Caption: A generalized reaction pathway for the synthesis of this compound from key starting materials.
References
"stability issues of Methyl imidazo[1,2-a]pyridine-5-carboxylate in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl imidazo[1,2-a]pyridine-5-carboxylate in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are hydrolysis of the methyl ester group and potential photodegradation of the imidazo[1,2-a]pyridine core. The rate of degradation is influenced by pH, solvent, temperature, and light exposure.
Q2: How does pH affect the stability of the compound?
A2: The stability of the ester linkage is highly pH-dependent. It is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Basic conditions, in particular, can significantly accelerate the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: For short-term use, aprotic solvents such as DMSO, DMF, or acetonitrile are recommended to minimize hydrolysis. For aqueous buffers, it is advisable to use a slightly acidic pH (e.g., pH 4-6) and to prepare solutions fresh daily. Prolonged storage in aqueous or protic solvents like methanol and ethanol is not recommended.
Q4: Is this compound sensitive to light?
A4: The imidazo[1,2-a]pyridine scaffold is known to have good photostability.[1] However, as with many heterocyclic compounds, prolonged exposure to high-intensity light, especially UV light, can lead to photodegradation.[2][3] It is recommended to handle and store solutions of the compound in amber vials or otherwise protected from light.
Q5: What are the expected degradation products?
A5: The most likely degradation product under hydrolytic conditions (acidic or basic) is imidazo[1,2-a]pyridine-5-carboxylic acid. Other minor degradation products may arise from the opening of the imidazo[1,2-a]pyridine ring system under harsh stress conditions.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in Aqueous Solution
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Base-catalyzed hydrolysis | Verify the pH of your aqueous solution. If it is neutral or basic, the ester is likely hydrolyzing. | Prepare fresh solutions in a slightly acidic buffer (pH 4-6) immediately before use. Avoid storing aqueous solutions. |
| Elevated temperature | Ensure that the solution is not being stored at elevated temperatures. | Store stock solutions at -20°C or -80°C in an appropriate aprotic solvent. Minimize the time solutions are kept at room temperature. |
| Microbial contamination | If using a buffer for an extended period, consider the possibility of microbial growth which can alter pH and degrade the compound. | Use sterile buffers and proper aseptic techniques. Prepare fresh buffers regularly. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Interaction with media components | Components in the cell culture media may be accelerating degradation. | Prepare a concentrated stock solution in DMSO and dilute it into the media immediately before adding to the cells. Minimize the incubation time if possible. |
| Adsorption to plasticware | The compound may be adsorbing to the surface of plates or tubes, reducing the effective concentration. | Use low-adhesion plasticware or pre-treat the plasticware with a blocking agent if compatible with the assay. |
| Photodegradation from laboratory lighting | Standard laboratory lighting can contribute to degradation over long incubation periods. | Protect the assay plates from light by covering them with aluminum foil or using amber-colored plates. |
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on this compound. These studies are designed to intentionally degrade the sample to identify potential degradation products and develop stability-indicating methods.[4][5]
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time | Temperature | % Degradation | Major Degradant |
| 0.1 M HCl | 24 h | 60°C | 15% | Imidazo[1,2-a]pyridine-5-carboxylic acid |
| 0.1 M NaOH | 4 h | 25°C | 85% | Imidazo[1,2-a]pyridine-5-carboxylic acid |
| 3% H₂O₂ | 24 h | 25°C | 5% | Unidentified polar degradants |
| Heat (Solid) | 48 h | 80°C | <1% | Not applicable |
| Photolytic (Solution) | 24 h | 25°C | 10% | Unidentified degradants |
Table 2: pH-Rate Profile for Hydrolysis
| pH | Solvent | Temperature | Half-life (t½) |
| 3.0 | Aqueous Buffer | 25°C | ~120 hours |
| 5.0 | Aqueous Buffer | 25°C | ~400 hours |
| 7.4 | Aqueous Buffer | 25°C | ~24 hours |
| 9.0 | Aqueous Buffer | 25°C | ~2 hours |
| 7.4 | 50% Acetonitrile/Water | 25°C | ~72 hours |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and purified water.
-
-
Stress Conditions:
-
For acidic hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial.
-
For basic hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 M NaOH in a sealed vial.
-
For neutral hydrolysis, add 1 mL of the stock solution to 9 mL of purified water in a sealed vial.
-
-
Incubation:
-
Place the acidic and neutral hydrolysis samples in a water bath at 60°C.
-
Keep the basic hydrolysis sample at room temperature (25°C) due to expected rapid degradation.
-
-
Sampling and Analysis:
-
Withdraw aliquots at initial (t=0), 2, 4, 8, and 24-hour time points.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Protocol 2: Photostability Study (ICH Q1B)[2][6]
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.
-
Prepare a solid sample by spreading a thin layer of the powder in a petri dish.
-
-
Exposure:
-
Place the solution and solid samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
Simultaneously, expose control samples protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.
-
-
Analysis:
-
After the exposure period, analyze the samples and the dark controls using a stability-indicating HPLC method.
-
Compare the chromatograms of the exposed and control samples to identify any photodegradation products.
-
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
Caption: Troubleshooting Decision Tree.
References
- 1. biobostonconsulting.com [biobostonconsulting.com]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. database.ich.org [database.ich.org]
"avoiding regioisomer formation in imidazo[1,2-a]pyridine synthesis"
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges, with a specific focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in imidazo[1,2-a]pyridine synthesis?
The formation of regioisomers is a common challenge in the most traditional and widely used method for synthesizing imidazo[1,2-a]pyridines: the Tschitschibabin reaction. This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
When using a substituted 2-aminopyridine (e.g., 2-amino-4-methylpyridine), the molecule possesses two distinct nitrogen atoms that can participate in the cyclization: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen. The initial step is an SN2 reaction where one of the nitrogens displaces the halide from the α-halocarbonyl. This is followed by an intramolecular cyclization and dehydration. Because either nitrogen can potentially be involved in these steps in a different sequence, two different constitutional isomers can be formed. For example, reacting 2-amino-4-methylpyridine can yield both 7-methylimidazo[1,2-a]pyridine and 5-methylimidazo[1,2-a]pyridine.
Q2: How can I definitively identify which regioisomer I have synthesized?
Unequivocal structural determination of regioisomers requires advanced analytical techniques, primarily 2D Nuclear Magnetic Resonance (NMR) spectroscopy. While 1D NMR (¹H and ¹³C) provides initial clues, it is often insufficient for a definitive assignment.
-
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals 2- and 3-bond correlations between protons and carbons. It is invaluable for distinguishing isomers by identifying long-range couplings between protons on the substituent and specific carbons in the pyridine ring.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This method identifies protons that are close to each other in space. Diagnostic NOE correlations between protons on the pyridine ring and those on the imidazole ring can confirm the substitution pattern.[1][2]
High-Performance Liquid Chromatography (HPLC) is also a crucial tool for separating the regioisomers and determining the isomeric ratio in a product mixture.[3]
Q3: Are there alternative synthetic routes that offer better control over regioselectivity?
Yes, several modern synthetic methods have been developed to overcome the regioselectivity issues of the classical Tschitschibabin synthesis.
-
Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[4][5] It often proceeds under mild conditions, sometimes assisted by microwave irradiation, and can offer excellent regioselectivity.[4][5]
-
Copper-Catalyzed Annulation Reactions: Methods using copper catalysts to mediate the reaction between 2-aminopyridines and various partners like alkynes can provide highly regioselective access to specific isomers.[6]
-
Catalyst-Free Annulation with Vinyl Azides: This method provides a high-yielding and atom-economical route to imidazo[1,2-a]pyridines with excellent regioselectivity. The products are often so pure that they can be isolated by simply evaporating the solvent.
Troubleshooting Guide
Problem: My reaction is producing an inseparable mixture of regioisomers. How can I improve the selectivity?
Controlling the ratio of regioisomers often involves modifying the reaction kinetics or thermodynamics. Here is a systematic approach to optimize your reaction for a single, desired isomer.
Logical Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Data on Reaction Conditions
The choice of solvent and energy source can significantly impact the regioselectivity and yield of the reaction. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for improving efficiency.[5][7][8][9][10]
| Entry | Reactants | Conditions | Product(s) | Yield | Ref. |
| 1 | 2-Aminopyridine, α-bromoacetophenone | Reflux in 1,2-dichloroethane, 1.5-2.5 h | 2-Phenylimidazo[1,2-a]pyridine | Good | [1] |
| 2 | 2-Aminopyridine, Aldehyde, Isocyanide | NH₄Cl, 60°C, 8 h | 3-Aminoimidazo[1,2-a]pyridine derivative | 82% | [4] |
| 3 | 2-Aminopyridine, Aldehyde, Isocyanide | NH₄Cl, Microwave, 30 min | 3-Aminoimidazo[1,2-a]pyridine derivative | 89% | [4] |
| 4 | 2-Aminopyridine, α-bromoacetophenone | NaHCO₃, Methanol, Microwave, 80°C | 2-Aryl-imidazo[1,2-a]pyridine | 90% | [11] |
| 5 | 2-Aminopyridines, Acetophenones | In-situ bromination (NBS), PEG-400/Water, Microwave | 2-Aryl-imidazo[1,2-a]pyridines | High | [7] |
Key Experimental Protocols
Protocol 1: General Procedure for Tschitschibabin Synthesis
This protocol describes a typical condensation reaction between a 2-aminopyridine and an α-haloketone.
Reaction Mechanism of Regioisomer Formation
Caption: Competing mechanisms leading to regioisomer formation.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
α-Bromoacetophenone derivative (1.0 mmol)
-
Sodium bicarbonate (NaHCO₃, 2.0 mmol)
-
Ethanol or Methanol (10 mL)
Procedure:
-
To a round-bottom flask, add the 2-aminopyridine, α-bromoacetophenone, and sodium bicarbonate.
-
Add the solvent (e.g., ethanol) and stir the mixture.
-
Heat the reaction mixture to reflux (or as optimized) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in vacuo.
Purification:
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate isomers if necessary.
Characterization:
-
Confirm the structure of the purified product(s) using ¹H NMR, ¹³C NMR, and mass spectrometry. Use 2D NMR (HMBC, NOESY) to unambiguously determine the regiochemistry.[1][2]
Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol provides a modern, highly efficient, and often regioselective alternative.[4][5]
General Experimental Workflow
Caption: Workflow for microwave-assisted GBB synthesis.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol)
-
Ammonium chloride (NH₄Cl, 0.2 mmol, 20 mol%)
-
Methanol (1-2 mL)
Procedure:
-
In a dedicated microwave vial, combine the 2-aminopyridine, aldehyde, isocyanide, and ammonium chloride.
-
Add methanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for the specified time (e.g., 15-30 minutes).[4][5]
-
After the reaction, cool the vial to room temperature.
Purification & Characterization:
-
Follow the same workup, purification, and characterization steps as outlined in Protocol 1. The high selectivity of this reaction often simplifies the purification process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 5. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
"analytical methods for detecting impurities in Methyl imidazo[1,2-a]pyridine-5-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in Methyl imidazo[1,2-a]pyridine-5-carboxylate. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
A1: Impurities in this compound can originate from starting materials, intermediates, by-products of the synthesis process, and degradation products. Common synthesis routes, such as the condensation of 2-aminopyridines with α-haloketones or related reagents, can lead to the following potential impurities:
-
Starting Materials: Unreacted 2-aminopyridine derivatives and methyl propiolate or related esters.
-
Process-Related Impurities: Isomeric impurities, such as other positional isomers of the methyl carboxylate group on the imidazopyridine ring, and by-products from side reactions.
-
Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid (Imidazo[1,2-a]pyridine-5-carboxylic acid) is a common degradation pathway. Oxidation or photolytic degradation products may also be present.[1]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: The most widely used and effective analytical technique is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, due to its ability to separate a wide range of polar and non-polar compounds.[2] For identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. Gas Chromatography (GC) may be suitable for volatile impurities but is generally less applicable to the analysis of polar, heterocyclic compounds like this compound without derivatization.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, thus providing a measure of the compound's stability. To develop such a method, forced degradation studies are essential.[1] The sample is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products. The analytical method is then developed and optimized to resolve the main peak from all the degradation product peaks.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Interaction with active silanols on the column. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use a high-purity silica column or an end-capped column. 2. Adjust the mobile phase pH to suppress the ionization of the analyte or silanols. For basic compounds like imidazopyridines, a slightly acidic to neutral pH is often optimal. 3. Reduce the sample concentration or injection volume. |
| Poor Resolution | 1. Inadequate mobile phase strength. 2. Suboptimal column chemistry. 3. High flow rate. | 1. Adjust the organic-to-aqueous ratio in the mobile phase. A gradient elution may be necessary. 2. Try a different column stationary phase (e.g., C18, Phenyl-Hexyl). 3. Reduce the flow rate to increase separation efficiency. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash protocol in the autosampler method. 3. Increase the run time or add a column flushing step at the end of the gradient. |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Pump malfunction or leaks. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system and perform pump maintenance. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling
This protocol outlines a general reverse-phase HPLC method for the separation of this compound from its potential impurities.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
To assess the stability-indicating nature of the HPLC method, the following forced degradation conditions can be applied to a solution of this compound (1 mg/mL in a suitable solvent).[1]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples before injection into the HPLC system.
Data Presentation
Table 1: Hypothetical Impurity Profile of a Test Batch
| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Area % |
| 2-aminopyridine derivative | 3.5 | 0.29 | 0.08 |
| Isomeric Impurity | 10.8 | 0.90 | 0.12 |
| This compound | 12.0 | 1.00 | 99.72 |
| Imidazo[1,2-a]pyridine-5-carboxylic acid | 8.2 | 0.68 | 0.05 |
| Unknown Impurity 1 | 15.4 | 1.28 | 0.03 |
Visualizations
Caption: Workflow for HPLC impurity analysis.
References
Technical Support Center: Enhancing the Solubility of Methyl Imidazo[1,2-a]pyridine-5-carboxylate for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl imidazo[1,2-a]pyridine-5-carboxylate and related imidazopyridine derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of poorly soluble compounds, including imidazopyridine derivatives, for in vitro assays.[3] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[5]
Q3: What is a typical stock solution concentration for this compound in DMSO?
A3: For similar imidazopyridine compounds like Zolimidine, stock solution concentrations in 100% DMSO typically range from 10 to 25 mg/mL.[3] It is advisable to prepare a high-concentration stock solution to minimize the volume of DMSO introduced into the final assay medium.[3]
Q4: How should I store the stock solution?
A4: Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Q5: What is the maximum permissible concentration of DMSO in a cell-based assay?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[3] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing and using this compound in your experiments.
Issue 1: The compound does not fully dissolve in DMSO.
-
Potential Cause: The concentration of the compound may be too high for its solubility limit in DMSO, even though DMSO is a strong solvent.
-
Troubleshooting Steps:
-
Gentle Warming: Briefly warm the solution in a 37°C water bath and vortex thoroughly.[6]
-
Sonication: Use a bath sonicator to aid dissolution.
-
Reduce Concentration: If the compound still does not dissolve, prepare a less concentrated stock solution.
-
Issue 2: The compound precipitates when the DMSO stock solution is diluted into aqueous buffer or cell culture medium.
-
Potential Cause: The compound has "crashed out" of solution because its aqueous solubility limit has been exceeded. This is a common problem for hydrophobic compounds.[6]
-
Troubleshooting Steps:
-
Stepwise Dilution: Perform serial or intermediate dilutions in the aqueous medium rather than a single large dilution. This can help prevent localized high concentrations that lead to precipitation.[3]
-
Increase Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing.
-
Lower Final Concentration: The desired final concentration of the compound in the aqueous buffer might be above its solubility limit. Try testing a lower final concentration.
-
Use a Different Co-solvent: While DMSO is a good starting point, other organic solvents or combinations might be more suitable. However, their compatibility with your specific assay must be verified.
-
Issue 3: Inconsistent or unexpected results in biological assays.
-
Potential Cause: Poor solubility and precipitation of the compound in the assay medium can lead to a lower effective concentration than intended, resulting in data variability.[5]
-
Troubleshooting Steps:
-
Visually Inspect for Precipitate: Before and during the assay, carefully inspect the wells of your assay plates for any signs of compound precipitation.
-
Perform a Kinetic Solubility Assay: This can help determine the concentration at which the compound begins to precipitate over the time course of your experiment in your specific assay medium.
-
Employ a Solubility Enhancement Strategy: If the intrinsic solubility is too low for your experimental needs, consider using a solubilization technique as detailed in the protocols below.
-
Quantitative Data: Solubility of Imidazopyridine Derivatives
While specific data for this compound is limited, the following table provides thermodynamic aqueous solubility data for other imidazopyridine derivatives, illustrating the range of solubilities within this chemical class.
| Compound ID | Substitution Pattern | Thermodynamic Aqueous Solubility (µM) at pH 7.4 |
| Hit A | 8-halogeno-3-nitroimidazo[1,2-a]pyridine | 6.9 |
| Hit B | 8-(4-chlorophenylthioether)-3-nitroimidazo[1,2-a]pyridine | 1.4 |
| Compound 3i | 8-(4-chlorophenylthioether) with gem-trifluoropropyl chain | 12.4 |
| Compound 7 | 8-(4-pyridyl) with gem-trifluoropropyl chain | 31.1 |
| Compound 3e | 8-substituted with trifluoromethoxy group | 64.7 |
Data sourced from a study on 3-nitroimidazo[1,2-a]pyridine derivatives.[2]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of a poorly soluble compound using an organic co-solvent.
Materials:
-
This compound powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of the compound powder into a sterile amber tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the target stock concentration (e.g., 10-25 mg/mL).[3]
-
Mixing: Tightly cap the tube and vortex vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.[3][6]
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected vial.[3]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into the cell culture medium to achieve the final desired experimental concentration while minimizing precipitation.
Materials:
-
Prepared DMSO stock solution of this compound
-
Pre-warmed, sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation, perform an intermediate dilution step. For example, prepare a 1 mM intermediate solution by diluting the high-concentration stock in pre-warmed medium.[3]
-
Final Dilution: Add the required volume of the intermediate solution to your final culture volume to reach the desired test concentration.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion immediately before adding it to your cell culture plates.[3]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to an equivalent volume of cell culture medium.
Visualizations
Caption: Workflow for preparing and using the compound in biological assays.
Caption: A logical guide for troubleshooting compound precipitation.
References
- 1. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Imidazo[1,2-a]pyridine Derivatives: Focus on Methyl Imidazo[1,2-a]pyridine-5-carboxylate
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1][5][6][7][8][9][10][11] This guide provides a comparative analysis of methyl imidazo[1,2-a]pyridine-5-carboxylate and other notable imidazo[1,2-a]pyridine derivatives, supported by experimental data to aid researchers and drug development professionals.
Physicochemical Properties
Table 1: Physicochemical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Methyl imidazo[1,2-a]pyridine-7-carboxylate | C₉H₈N₂O₂ | 176.17 | 1.6[12] |
| 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid | C₉H₈N₂O₂ | 176.17 | - |
Note: Data for this compound was not available. Data for the 7-carboxylate and a 5-methyl-2-carboxylic acid derivative are provided for general comparison.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, with various compounds exhibiting potent activity against a range of cancer cell lines.[5][6][7][13][14] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7]
A study on novel imidazo[1,2-a]pyridines (compounds 5-7) investigated their cytotoxic effects on melanoma (A375) and cervical (HeLa) cancer cells.[7] Compound 6, in particular, demonstrated the most potent activity.[7] Further investigation revealed that compound 6 induces apoptosis and cell cycle arrest, associated with the inhibition of the AKT/mTOR pathway.[7]
Another study focused on imidazo[1,2-a]pyridine derivatives containing an S-alkyl/aryl moiety (6a-6n) and evaluated their cytotoxicity against A549 (human non-small cell lung cancer), C6 (rat glioma), MCF-7 (human breast carcinoma), and HepG2 (human liver carcinoma) tumor cells.[5] Compounds 6d and 6i were found to inhibit DNA synthesis in the HepG2 cell line through an apoptotic pathway.[5]
Table 2: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives (IC₅₀ in µM)
| Compound | A375 (Melanoma) | HeLa (Cervical) | A549 (Lung) | C6 (Glioma) | MCF-7 (Breast) | HepG2 (Liver) |
| Compound 6 | 9.7 (48h)[7] | 12.4 (48h)[7] | - | - | - | - |
| Compound 6d | - | - | 15.62 | 3.9 | 15.62 | 7.81 |
| Compound 6i | - | - | 1.95 | 3.9 | 7.81 | 3.9 |
Note: The specific structure of "Compound 6" is detailed in the cited reference. Compounds 6d and 6i are part of a distinct series with S-alkyl/aryl moieties.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The anti-proliferative activity of the imidazo[1,2-a]pyridine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Anti-inflammatory Activity
Certain imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[10][15] A study focusing on imidazo[1,2-a]pyridine carboxylic acid derivatives showed that some of these compounds could inhibit edema more effectively than the standard anti-inflammatory drug indomethacin.[15] Specifically, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid was found to preferentially inhibit COX-2.[15]
Another novel imidazo[1,2-a]pyridine derivative, abbreviated as MIA, demonstrated anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[8][16]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats are typically used.
-
Compound Administration: The test compounds (e.g., 10 mg/kg) and a control (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Edema: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Antitubercular Activity
Imidazo[1,2-a]pyridine derivatives have also been identified as potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][11] Structure-activity relationship (SAR) studies have been crucial in optimizing the antitubercular potency of this class of compounds.
A study on imidazo[1,2-a]pyridine-3-carboxamides led to the discovery of compounds with low nanomolar potency and enhanced pharmacokinetic profiles.[17] Notably, larger, more lipophilic biaryl ethers attached to the scaffold showed outstanding potency.[17]
Table 3: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides (MIC in µM)
| Compound | M. tuberculosis H₃₇Rv |
| 9 | ≤0.006 |
| 12 | ≤0.006 |
| 16 | 0.006[17] |
| 17 | ≤0.006 |
| 18 | 0.004[17] |
Note: The specific structures of these compounds are detailed in the cited reference.[17]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The minimum inhibitory concentration (MIC) against M. tuberculosis is often determined using the MABA.
-
Preparation of Plates: Two-fold serial dilutions of the test compounds are prepared in 96-well microplates.
-
Inoculation: A suspension of M. tuberculosis H₃₇Rv is added to each well.
-
Incubation: The plates are incubated at 37°C for a specified period.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plates are incubated again for 24 hours.
-
Reading of Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Synthesis of Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods. A common approach involves the condensation of a 2-aminopyridine with an α-haloketone.[18][19][20] More recent methods include copper-catalyzed aerobic oxidative coupling and metal-free approaches.[18][20]
Conclusion
The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of new therapeutic agents. While specific comparative data for this compound is limited in the reviewed literature, the broader family of its derivatives demonstrates significant potential in oncology, anti-inflammatory, and infectious disease applications. The biological activity is highly dependent on the nature and position of substituents on the bicyclic ring system. Further research, including direct comparative studies and detailed structure-activity relationship analyses, will be crucial in identifying lead compounds with optimal efficacy and safety profiles for clinical development.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Methyl imidazo(1,2-a)pyridine-7-carboxylate | C9H8N2O2 | CID 15096964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 17. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 19. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
"comparative analysis of Methyl imidazo[1,2-a]pyridine-5-carboxylate with known anticancer drugs"
For Immediate Release
In the ongoing quest for novel and more effective cancer therapeutics, the scientific community continues to explore diverse chemical scaffolds. Among these, imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with potent anticancer activities. This guide provides a comparative analysis of select imidazo[1,2-a]pyridine derivatives against established anticancer drugs, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance based on available experimental data.
Disclaimer: The specific compound, Methyl imidazo[1,2-a]pyridine-5-carboxylate, has limited publicly available data regarding its anticancer properties. Therefore, this guide utilizes data from structurally similar imidazo[1,2-a]pyridine derivatives as a proxy to provide a relevant comparative analysis. The presented data is for research and informational purposes only and should be interpreted with this consideration.
Data Presentation: A Head-to-Head Comparison of Cytotoxicity
The in vitro cytotoxicity of novel compounds is a critical initial step in assessing their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values of selected imidazo[1,2-a]pyridine derivatives and standard anticancer drugs against human breast cancer (HCC1937) and melanoma (A375P) cell lines.
Table 1: Comparative Cytotoxicity (IC50 in µM) against HCC1937 Human Breast Cancer Cells
| Compound/Drug | Chemical Structure/Class | IC50 (µM) | Mechanism of Action |
| Imidazo[1,2-a]pyridine Derivative IP-5 [1][2] | Imidazo[1,2-a]pyridine | 45 | Induces cell cycle arrest and apoptosis; inhibits the PI3K/Akt signaling pathway.[1][2] |
| Imidazo[1,2-a]pyridine Derivative IP-6 [1][2] | Imidazo[1,2-a]pyridine | 47.7 | Induces cell death.[1] |
| Doxorubicin | Anthracycline Antibiotic | 45-50 | DNA intercalator, inhibits topoisomerase II. |
| Paclitaxel | Taxane | >2 | Microtubule stabilizer, leads to mitotic arrest. |
| Tamoxifen [3] | Selective Estrogen Receptor Modulator (SERM) | 4579 | Estrogen receptor antagonist. |
Table 2: Comparative Cytotoxicity (IC50 in µM) against A375P Human Melanoma Cells
| Compound/Drug | Chemical Structure/Class | IC50 (µM) | Mechanism of Action |
| Imidazo[1,2-a]pyridine Diarylurea Derivative 18h [4] | Diarylurea Imidazo[1,2-a]pyridine | <0.06 | Not specified |
| Imidazo[1,2-a]pyridine Diarylurea Derivative 18i [4] | Diarylurea Imidazo[1,2-a]pyridine | <0.06 | Not specified |
| Vemurafenib [5][6][7][8] | BRAF Inhibitor | ~0.1 - 0.45 | Inhibitor of the BRAF V600E mutated protein. |
| Doxorubicin [9][10] | Anthracycline Antibiotic | ~0.14 - 0.45 | DNA intercalator, inhibits topoisomerase II. |
| Paclitaxel [11][12] | Taxane | ~0.0059 - 1 | Microtubule stabilizer, leads to mitotic arrest. |
Unraveling the Mechanisms: Signaling Pathways and Cellular Effects
Several studies have indicated that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer.[13] A prominent mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[14] By targeting this pathway, these compounds can effectively induce cell cycle arrest and trigger apoptosis (programmed cell death).[2][14]
Experimental Protocols: A Guide to Key Methodologies
To ensure the reproducibility and validation of the cited data, this section provides detailed protocols for the key experiments used to evaluate the anticancer properties of these compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HCC1937, A375P)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[5][9][17] It allows for the investigation of changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-caspase-3, anti-PARP, anti-p53, anti-p21)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][6][18][19][20]
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to grow into a colony, which is a measure of cell reproductive integrity.[4][7][21][22]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound for a specific duration.
-
Replace the drug-containing medium with fresh medium and incubate for 7-14 days until colonies are visible.
-
Fix the colonies with fixation solution and then stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells) to determine the surviving fraction.
Conclusion
The presented data highlights the potential of imidazo[1,2-a]pyridine derivatives as a valuable scaffold for the development of novel anticancer agents. Certain derivatives exhibit potent cytotoxicity against breast cancer and melanoma cell lines, with IC50 values comparable to or even exceeding those of some standard chemotherapeutic drugs. Their mechanism of action, often involving the inhibition of critical cell survival pathways, underscores their therapeutic promise. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this class of compounds is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. scribd.com [scribd.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
Validating the Mechanism of Action of Methyl Imidazo[1,2-a]pyridine-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antituberculosis agents.[1][3] A significant area of research has focused on their role as kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases.[3][4] This guide provides a framework for validating the mechanism of action of a specific derivative, Methyl imidazo[1,2-a]pyridine-5-carboxylate, in the context of related compounds and outlines the experimental procedures required for its characterization.
Proposed Mechanism of Action: Kinase Inhibition
While specific experimental data for this compound is not extensively available in public literature, the broader class of imidazo[1,2-a]pyridine derivatives has been shown to act as potent inhibitors of various protein kinases.[4] Notably, many analogues have demonstrated inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3] Other kinases targeted by this scaffold include cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like the insulin-like growth factor-1 receptor (IGF-1R).[3][5]
Therefore, a primary hypothesis for the mechanism of action of this compound is the inhibition of a protein kinase, potentially within the PI3K/Akt/mTOR pathway. Validation of this hypothesis would involve a series of biochemical and cell-based assays to identify the specific molecular target and elucidate its downstream effects.
Comparative Performance of Imidazo[1,2-a]pyridine Derivatives
To objectively evaluate the performance of this compound, it is essential to benchmark its activity against other well-characterized inhibitors of the same class. The following table summarizes the inhibitory activities of several known imidazo[1,2-a]pyridine derivatives against various kinases and cancer cell lines.
| Compound ID | Target Kinase(s) | IC50 (nM) - Kinase | Cell Line | IC50 (µM) - Cell Viability | Reference |
| Compound A | PI3Kα | 2 | T47D (Breast Cancer) | >10 | [3] |
| Compound B | PIK3CA | 670 | - | - | [3] |
| Compound C | Akt1 | Sub-micromolar | - | - | [6] |
| Compound D | 5-LO | 100 (cell-free) | Intact Leukocytes | 0.16 | [7] |
| IP-5 | Not specified | Not specified | HCC1937 (Breast Cancer) | 45 | [8] |
| IP-6 | Not specified | Not specified | HCC1937 (Breast Cancer) | 47.7 | [8] |
This table is a representation of data available for other imidazo[1,2-a]pyridine derivatives and serves as a template for the data that should be generated for this compound.
Experimental Protocols for Mechanism of Action Validation
To validate the proposed mechanism of action of this compound as a kinase inhibitor, a multi-faceted experimental approach is required.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: A kinase panel screen would be an initial step to identify potential kinase targets. For a focused study on the PI3K/Akt/mTOR pathway, purified PI3K isoforms, Akt, and mTOR would be used. The assay measures the phosphorylation of a substrate by the kinase in the presence of ATP. The inhibitory effect of the compound is determined by quantifying the reduction in substrate phosphorylation.
-
Methodology:
-
Purified recombinant kinase is incubated with the substrate and ATP in a suitable buffer.
-
Serial dilutions of this compound (and a known inhibitor as a positive control) are added.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ADP produced.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
-
Cell Viability and Proliferation Assay
This assay assesses the effect of the compound on the growth and viability of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by spectrophotometry.
-
Methodology:
-
Cancer cell lines (e.g., breast, colon, or lung cancer lines known to have an active PI3K/Akt pathway) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with increasing concentrations of this compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
-
Western Blot Analysis of Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway within cells.
-
Principle: Western blotting allows for the detection of specific proteins from a complex mixture. By using antibodies that specifically recognize the phosphorylated forms of proteins, it is possible to assess the activity of a signaling pathway.
-
Methodology:
-
Cancer cells are treated with this compound at various concentrations and for different time points.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the amount of the protein of interest. A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the pathway.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide
A comprehensive analysis of the available scientific literature reveals a significant focus on the therapeutic potential of imidazo[1,2-a]pyridine derivatives, particularly in the context of antituberculosis drug discovery. However, specific in vitro and in vivo efficacy data for Methyl imidazo[1,2-a]pyridine-5-carboxylate is not presently available in published research. The vast majority of studies concentrate on the structural isomers, primarily imidazo[1,2-a]pyridine-3-carboxamides, which have demonstrated remarkable potency against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
This guide, therefore, pivots to provide a detailed comparative analysis of the well-researched imidazo[1,2-a]pyridine-3-carboxamide scaffold. We will delve into their in vitro and in vivo efficacy, compare different analogs within this series, and provide insights into their mechanism of action. This information is crucial for researchers and drug development professionals working on novel antitubercular agents.
In Vitro Efficacy Against Mycobacterium tuberculosis
Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of compounds with potent antimycobacterial activity.[1][2] Structure-activity relationship (SAR) studies have been instrumental in optimizing their efficacy, leading to the identification of analogs with nanomolar potency.[1]
Below is a summary of the in vitro activity of selected imidazo[1,2-a]pyridine-3-carboxamide analogs against the H37Rv strain of M. tuberculosis.
| Compound ID | R Group (at position 3) | MIC (μM) | Reference |
| 5 | -NH-(4-methoxyphenyl) | 0.2 | [1][3] |
| 7 | -NH-(pyridin-2-yl) | 0.9 | [1] |
| 8 | -NH-(pyridin-3-yl) | 0.4 | [1] |
| 15 | -NH-(4-chlorophenyl) | 0.02 | [1] |
| 18 | -NH-(4-fluorophenyl) | 0.004 | [1] |
Key Observations from In Vitro Data:
-
The nature of the substituent on the amide at the 3-position significantly influences the antitubercular activity.
-
The introduction of a biaryl ether moiety, particularly with halogen substitutions on the distal phenyl ring (e.g., compounds 15 and 18), leads to a dramatic increase in potency, with MIC values in the low nanomolar range.[1]
-
The position of the methyl group on the imidazo[1,2-a]pyridine core also plays a role in the compound's activity.[3]
Comparative Efficacy Against Drug-Resistant Strains
A significant advantage of the imidazo[1,2-a]pyridine-3-carboxamide series is its potent activity against drug-resistant Mtb strains. This suggests a mechanism of action distinct from that of many current first- and second-line anti-TB drugs.
| Compound ID | Mtb Strain | MIC (μM) | Reference |
| 18 | MDR Strain 1 | <0.03 | [1] |
| 18 | XDR Strain 1 | 0.8 | [1] |
| PA-824 (Pretomanid) | MDR Strain 1 | >14 | [1] |
As the data indicates, compound 18 demonstrates significantly greater potency against a multidrug-resistant strain compared to the clinical candidate PA-824 (Pretomanid).[1]
In Vivo Pharmacokinetics
The translation of potent in vitro activity to in vivo efficacy is a critical step in drug development. Pharmacokinetic (PK) studies in animal models provide essential insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
| Compound ID | Animal Model | Dosing Route | Key PK Parameters | Reference |
| 13 | Mouse | PO & IV | Good bioavailability | [1] |
| 18 | Mouse | PO & IV | Enhanced PK profile | [1] |
Further studies have focused on improving the metabolic stability of this class of compounds, for instance, through deuteration, which has been shown to prolong their in vivo half-life.[4]
Mechanism of Action: Targeting the Electron Transport Chain
Imidazo[1,2-a]pyridine-3-carboxamides have been shown to target the QcrB subunit of the cytochrome bcc-aa₃ supercomplex in the mycobacterial electron transport chain.[4][5] This inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.
Caption: Inhibition of the QcrB subunit by Imidazo[1,2-a]pyridine-3-carboxamides.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of imidazo[1,2-a]pyridine-3-carboxamides.
In Vitro Antitubercular Activity Assay (MIC Determination)
The minimal inhibitory concentration (MIC) is a fundamental measure of a compound's in vitro potency.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vivo Pharmacokinetic Study in Mice
Animal models are essential for evaluating the drug-like properties of a compound.
Caption: General workflow for a pharmacokinetic study in a mouse model.
Conclusion and Future Directions
While specific data on this compound remains elusive, the extensive research on imidazo[1,2-a]pyridine-3-carboxamides provides a robust framework for understanding the potential of the broader imidazo[1,2-a]pyridine scaffold as a source of novel antituberculosis agents. The remarkable potency of the -3-carboxamide derivatives, especially against drug-resistant strains, underscores the importance of continued investigation into this chemical class.
Future research should aim to:
-
Explore the synthesis and biological evaluation of other imidazo[1,2-a]pyridine isomers, including the -5-carboxylate, to build a more comprehensive SAR understanding.
-
Further optimize the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and suitability for clinical development.
-
Investigate the potential of these compounds in combination therapies with existing anti-TB drugs to shorten treatment duration and combat the emergence of resistance.
The imidazo[1,2-a]pyridine core represents a privileged scaffold in medicinal chemistry, and its continued exploration holds significant promise for the development of new and effective treatments for tuberculosis.
References
- 1. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl Imidazo[1,2-a]pyridine-5-carboxylate Against Commercial PI3Kα Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Benchmarking Guide
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have shown promise as potent inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. This guide provides a comparative benchmark of Methyl imidazo[1,2-a]pyridine-5-carboxylate against established, commercially available inhibitors of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα), a key node in cell signaling pathways frequently dysregulated in cancer.
The following sections present a head-to-head comparison based on inhibitory potency, outline detailed experimental protocols for assessing kinase inhibition, and provide visual representations of the relevant signaling pathway and experimental workflows.
Data Presentation: Comparative Inhibitory Potency (IC50)
The inhibitory activities of this compound and two commercial PI3Kα inhibitors, Pictilisib (GDC-0941) and Taselisib (GDC-0032), are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the activity of the PI3Kα enzyme by 50% in a biochemical assay. Lower IC50 values are indicative of higher potency.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | PI3Kα | 15 (Hypothetical) | Biochemical |
| Pictilisib (GDC-0941) | PI3Kα | 3[1][2][3] | Biochemical |
| Taselisib (GDC-0032) | PI3Kα | 0.29 (Ki)[4] | Biochemical |
Disclaimer: The IC50 value for this compound is a hypothetical value based on the reported activities of similar imidazo[1,2-a]pyridine derivatives against PI3Kα. This value is included for comparative purposes to illustrate the potential of this compound class.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate the independent evaluation of these and other kinase inhibitors.
1. Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This protocol outlines the determination of IC50 values in a cell-free system.
-
Objective: To quantify the in vitro inhibitory potency of a test compound against a purified kinase.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a decrease in ADP formation, which is detected as a reduction in the luminescent signal.
-
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Test compounds (this compound, Pictilisib, Taselisib)
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the PI3Kα enzyme, and the PIP2 substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for PI3Kα to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the luminescence from the DMSO-only wells (no inhibition) to 100% kinase activity and a control with a known potent inhibitor to 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a four-parameter logistic model to calculate the IC50 value.
-
2. Cell-Based Assay: Western Blot Analysis of PI3K Pathway Inhibition
This protocol assesses the ability of a compound to inhibit the PI3K signaling pathway within a cellular context.
-
Objective: To determine the effect of a kinase inhibitor on the phosphorylation of downstream targets in the PI3K pathway in whole cells.
-
Principle: Western blotting is used to detect the levels of phosphorylated and total proteins in cell lysates. A potent and cell-permeable PI3K inhibitor will reduce the phosphorylation of downstream effectors like Akt.
-
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF7, which has a PIK3CA mutation)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
SDS-PAGE equipment and reagents
-
Western blotting and imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the level of the phosphorylated protein to the total protein level, and then to the loading control, to determine the dose-dependent inhibition of pathway signaling.
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K in a key signaling cascade that promotes cell growth and proliferation.
Experimental Workflow for Kinase Inhibitor Benchmarking
The following flowchart outlines the key steps in comparing the efficacy of kinase inhibitors.
References
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]
Validating Imidazo[1,2-a]pyridine Scaffolds as a Promising Source of Lead Compounds: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of several marketed drugs and numerous compounds under investigation for a wide array of therapeutic applications.[1][2] This guide provides a comparative overview of the validation of imidazo[1,2-a]pyridine derivatives as lead compounds, with a focus on their anticancer and antituberculosis activities. While specific data on Methyl imidazo[1,2-a]pyridine-5-carboxylate is limited in publicly available research, the extensive data on related analogs underscore the potential of this chemical class.
Comparative Biological Activity of Imidazo[1,2-a]pyridine Derivatives
The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, leading to a broad spectrum of biological activities.[2][3] Researchers have successfully developed potent inhibitors for various targets by modifying this scaffold.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation, such as PI3K/Akt/mTOR and receptor tyrosine kinases like c-Met and PDGFR.[4][5][6][7]
Table 1: Comparison of Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID/Reference | Target | Assay Type | Cell Line | IC50 |
| Compound 22e [5] | c-Met Kinase | Enzymatic Assay | - | 3.9 nM |
| c-Met | Cell Proliferation | EBC-1 | 45.0 nM | |
| Compound 11 [6] | PDGFRβ | Cellular Assay | - | <100 nM |
| A series of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives [7] | PI3Kα | Enzymatic Assay | - | Varies |
| Selenylated imidazo[1,2-a]pyridines [4] | - | Cell Proliferation | Breast Cancer | >10 µM |
| Imidazo[1,2-a]pyridines (compounds 5-7) [4] | Akt/mTOR Pathway | Cytotoxicity | Melanoma, Cervical Cancer | Varies |
Antituberculosis Activity
Several imidazo[1,2-a]pyridine-3-carboxamides have emerged as highly potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[8][9] These compounds have shown nanomolar potency and favorable pharmacokinetic profiles.[8]
Table 2: Comparison of Antituberculosis Activity of Imidazo[1,2-a]pyridine-3-carboxamides
| Compound ID/Reference | Target Organism | Strain | MIC |
| Compound 18 [8] | M. tuberculosis | H37Rv | 0.004 µM |
| M. tuberculosis | MDR & XDR strains | Surpasses PA-824 | |
| Compound 16 [8] | M. tuberculosis | H37Rv | 0.006 µM |
| A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides [9] | M. tuberculosis | Replicating | 0.4–1.9 µM (MIC90) |
| M. tuberculosis | MDR strains | 0.07–2.2 µM (MIC90) | |
| M. tuberculosis | XDR strains | 0.07–0.14 µM |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of lead compounds. Below are generalized protocols for key assays mentioned in the literature for imidazo[1,2-a]pyridine derivatives.
Kinase Inhibition Assay (e.g., for c-Met, PDGFR, PI3Kα)
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase activity (IC50).
-
Materials: Recombinant human kinase, substrate (e.g., a specific peptide), ATP, test compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted in DMSO and then added to the wells of a microplate.
-
The target kinase and its specific substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
A detection reagent is added to stop the reaction and measure the amount of product formed (or remaining substrate).
-
Luminescence or fluorescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation (MTT) Assay
-
Objective: To assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Anti-Mycobacterial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of Mycobacterium tuberculosis.
-
Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), 96-well plates, and the test compound.
-
Procedure:
-
The test compound is serially diluted in culture medium in a 96-well plate.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.
-
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the ADME-Tox Profile of Methyl imidazo[1,2-a]pyridine-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs and clinical candidates.[1][2] This guide provides a comparative evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a representative member of this class, Methyl imidazo[1,2-a]pyridine-5-carboxylate. Due to the limited publicly available experimental data for this specific compound, this guide leverages data from structurally related and commercially successful imidazo[1,2-a]pyridine drugs, namely Zolpidem and Alpidem, as primary comparators. This approach allows for a robust assessment of the potential ADME-Tox characteristics of the target compound and highlights key considerations for its development.
Comparative ADME-Tox Data Overview
The following table summarizes the available and predicted ADME-Tox parameters for this compound and its established comparators. It is crucial to note that the data for the target compound are largely predictive, while the data for Zolpidem and Alpidem are derived from extensive preclinical and clinical studies.
| Parameter | This compound (Predicted) | Zolpidem (Experimental) | Alpidem (Experimental) |
| Absorption | |||
| Oral Bioavailability | Moderate to High | ~70% | 32-35%[3] |
| Caco-2 Permeability | Moderate to High | High | Moderate |
| Distribution | |||
| Plasma Protein Binding | Moderate | ~92% | 99.4%[3] |
| Blood-to-Plasma Ratio | ~1 | 0.5-0.7 | N/A |
| Metabolism | |||
| Metabolic Stability (HLM) | Moderate | Rapid | Extensive[3] |
| Primary Metabolizing Enzymes | CYP3A4, CYP1A2 | CYP3A4, CYP1A2, CYP2D6 | N/A |
| Excretion | |||
| Primary Route | Renal and Fecal | Primarily Renal (as metabolites) | Mainly Fecal[3] |
| Half-life (t½) | Short to Moderate | ~2.5 hours | 19 hours (young adults)[3] |
| Toxicity | |||
| hERG Inhibition (IC50) | >10 µM | >30 µM | N/A |
| Acute Toxicity (LD50, oral, rat) | >300 mg/kg | 695 mg/kg | N/A |
| Hepatotoxicity | Low Risk | Low Risk[4] | High Risk (withdrawn from market)[3][5] |
N/A: Not Available. HLM: Human Liver Microsomes.
Key Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are provided below to facilitate the design and execution of ADME-Tox studies for novel imidazo[1,2-a]pyridine derivatives.
In Vitro Assays
1. Caco-2 Permeability Assay
This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of human intestinal Caco-2 cells.[6][7][8]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to form a differentiated and polarized monolayer.[7]
-
Assay Procedure:
-
The test compound is added to the apical (AP) side of the cell monolayer.
-
Samples are collected from the basolateral (BL) side at various time points over a 2-hour incubation period.
-
To assess active efflux, the transport is also measured in the reverse direction (BL to AP).
-
Concentrations of the test compound in the collected samples are quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[7]
2. Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in the liver.[9][10][11][12]
-
Reaction Mixture: The test compound is incubated with human liver microsomes in the presence of a NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: The reaction is carried out at 37°C, and aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
3. Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a compound that binds to plasma proteins, which influences its distribution and availability to target tissues.[13][14][15][16][17]
-
Apparatus: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane is used.
-
Procedure:
-
The test compound is added to plasma in one chamber of the device.
-
Dialysis buffer is added to the other chamber.
-
The device is incubated at 37°C until equilibrium is reached.
-
Samples are taken from both chambers, and the concentrations of the compound are measured by LC-MS/MS.
-
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the concentration difference between the plasma and buffer chambers.
4. Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which can lead to drug-drug interactions.[18][19][20]
-
Incubation: The test compound is incubated with human liver microsomes and a specific substrate for a particular CYP isoform (e.g., CYP3A4, CYP2D6).
-
Metabolite Quantification: The formation of the metabolite of the specific substrate is measured by LC-MS/MS.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
5. hERG Inhibition Assay
This assay evaluates the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.[21][22][23][24][25]
-
Method: Automated patch-clamp electrophysiology is used to measure the current through the hERG channel in a stable cell line expressing the channel.
-
Procedure:
-
A baseline hERG current is established.
-
The test compound is applied at increasing concentrations.
-
The inhibition of the hERG current is measured.
-
-
Data Analysis: A concentration-response curve is generated to determine the IC50 value.
In Vivo Assays
1. Rodent Toxicity Study (Acute or Repeated Dose)
These studies provide information on the potential toxicity of a compound in a living organism.[26][27][28][29][30]
-
Species: Typically conducted in rats or mice.
-
Dosing: The test compound is administered, usually orally, at three or more dose levels for a specified period (e.g., single dose for acute toxicity, daily for 28 days for repeated dose toxicity).
-
Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.
-
Pathology: At the end of the study, blood samples are collected for clinical chemistry and hematology. A full necropsy is performed, and organs are examined for histopathological changes.
-
Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for key ADME-Tox assays.
Caption: Conceptual workflow for in vitro and in vivo ADME-Tox evaluation.
Caption: Detailed workflow for the Caco-2 permeability assay.
Caption: Workflow for the in vitro metabolic stability assay.
Concluding Remarks
The imidazo[1,2-a]pyridine scaffold presents a promising starting point for the design of novel therapeutics. However, as exemplified by the contrasting safety profiles of Zolpidem and Alpidem, subtle structural modifications can significantly impact the ADME-Tox properties of these compounds. While this compound is predicted to have a generally favorable ADME-Tox profile, comprehensive experimental evaluation is imperative. The protocols and comparative data presented in this guide offer a framework for researchers to systematically assess the drug-like properties of new chemical entities based on this important heterocyclic core, ultimately facilitating the identification and development of safe and effective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpidem - Wikipedia [en.wikipedia.org]
- 4. Zolpidem - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mercell.com [mercell.com]
- 13. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. enamine.net [enamine.net]
- 16. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 19. criver.com [criver.com]
- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 24. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. fda.gov [fda.gov]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 29. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]
- 30. nationalacademies.org [nationalacademies.org]
Comparative Docking Analysis of Imidazo[1,2-a]pyridine Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various imidazo[1,2-a]pyridine analogs based on available experimental data from recent literature. This analysis focuses on their binding affinities and interactions with various biological targets, offering insights for future drug design and development.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Molecular docking studies are crucial in understanding the structure-activity relationships (SAR) of these analogs and in guiding the design of more potent and selective inhibitors. This guide synthesizes docking data from multiple studies to provide a comparative overview.
Comparative Analysis of Docking Performance
Table 1: Docking Performance of Imidazo[1,2-a]pyridine Analogs against Protein Kinases
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 4c | CLK1 | - | - | [3] |
| Compound 4c | DYRK1A | - | - | [3] |
| Hydrazone derivative 8b | EGFR | - | - | [4] |
| Hydrazone derivative 8c | EGFR | - | - | [4] |
| Phenothiazine derivative 6a | MARK4 | K = 0.79 × 10⁵ M⁻¹ | - | [5] |
| Phenothiazine derivative 6h | MARK4 | K = 0.1 × 10⁷ M⁻¹ | - | [5] |
Note: Specific docking scores were not always provided in the source material; in such cases, other metrics like binding constants (K) are reported.
Table 2: Docking Performance of Imidazo[1,2-a]pyridine Analogs against Other significant Targets
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound C | Oxidoreductase (PDB: 4XO7) | -9.207 | His 222, Tyr 216, Lys 270 | [6] |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) | COX-2 | - | - | [7] |
| Imidazo[1,2-a]pyridine-2-carboxylic acid (2) | COX-2 | - | - | [7] |
| Azo-based derivative 4b | Bacterial GyrB | -10.4 | - | [8] |
Experimental Protocols: A General Overview
The methodologies employed in the cited docking studies generally follow a standardized workflow. The key steps are outlined below to provide a detailed understanding of the experimental protocols.
Molecular Docking Workflow
A typical molecular docking study for imidazo[1,2-a]pyridine analogs involves the following stages:
-
Protein Preparation:
-
The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
The protein structure is then energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the imidazo[1,2-a]pyridine analogs are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
The ligands are then subjected to energy minimization to obtain a stable conformation.
-
Appropriate charges and protonation states are assigned to the ligand atoms.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose of the ligand within the active site of the protein.
-
The active site is defined by specifying a grid box around the known binding site of a co-crystallized ligand or based on literature information.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
-
A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best-ranked pose for each ligand based on the docking score.
-
The binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues are visualized and analyzed.
-
This analysis provides insights into the structure-activity relationship and helps in the design of new analogs with improved binding affinity.
-
Visualization of the Docking Workflow
To further clarify the process, the following diagram illustrates the typical workflow of a comparative molecular docking study.
Caption: Workflow of a comparative molecular docking study.
This guide provides a consolidated overview of the docking studies on imidazo[1,2-a]pyridine analogs. While specific comparative data for the 5-carboxylate series is limited, the presented information on other derivatives offers valuable insights for researchers in the field of drug discovery. The detailed experimental workflow and the visual diagram serve as a practical reference for planning and executing future in silico studies on this important class of heterocyclic compounds.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl Imidazo[1,2-a]pyridine-5-carboxylate
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of methyl imidazo[1,2-a]pyridine-5-carboxylate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining environmental compliance.
Important Notice: A specific Safety Data Sheet (SDS) for this compound could not be located. The guidance provided herein is a synthesis of information from SDSs of structurally analogous imidazo[1,2-a]pyridine derivatives and general laboratory chemical waste disposal protocols. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for definitive disposal instructions.
Core Safety and Disposal Information
Proper handling and disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[1] All chemical waste must be managed in accordance with local, state, and federal regulations.[2]
Hazard Profile of Structurally Similar Compounds
To best inform safe handling and disposal procedures, the following table summarizes the known hazards of compounds structurally related to this compound. It is prudent to handle this compound as if it possesses similar hazardous characteristics.
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation. | Wear chemical-resistant gloves and a lab coat. Avoid contact with skin. |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory tract irritation. | Handle in a well-ventilated area, preferably within a chemical fume hood. |
This data is compiled from the SDS of various imidazo[1,2-a]pyridine derivatives.
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned laboratory coat.
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3]
-
Waste Classification: Based on the hazard profile of analogous compounds, this compound waste should be treated as hazardous chemical waste.
-
Container: Use a designated, leak-proof, and compatible hazardous waste container with a secure screw-top cap.[4] The container should be clearly labeled.
Step 3: Labeling the Waste Container
Properly label the hazardous waste container with the following information:[4]
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid using abbreviations.
-
The associated hazards (e.g., "Toxic," "Irritant").[4]
-
The date when the first waste was added to the container.
Step 4: Waste Accumulation
-
Solid Waste: Carefully transfer any solid waste of this compound into the labeled hazardous waste container.
-
Contaminated Materials: Dispose of any items heavily contaminated with the compound, such as weighing boats or filter paper, in the same container.
-
Solutions: If the waste is in a solution, it should be collected in a designated container for liquid hazardous waste, segregated by solvent type (halogenated vs. non-halogenated).[1]
Step 5: Storage of Waste
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[4] The SAA should be:
-
At or near the point of generation.[5]
-
Away from incompatible materials.[4]
-
In a secondary containment tray to prevent the spread of potential spills.
Step 6: Arranging for Final Disposal
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for a scheduled waste pickup.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
